(S,R,S)-MI-1061
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
InChI |
InChI=1S/C30H26Cl2FN3O4/c31-17-9-12-20-22(15-17)35-28(40)30(20)23(19-5-4-6-21(32)24(19)33)25(36-29(30)13-2-1-3-14-29)26(37)34-18-10-7-16(8-11-18)27(38)39/h4-12,15,23,25,36H,1-3,13-14H2,(H,34,37)(H,35,40)(H,38,39)/t23-,25+,30+/m0/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDSEXPFIMKDMF-LOLKONATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)O)C5=C(C(=CC=C5)Cl)F)C6=C(C=C(C=C6)Cl)NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Cl2FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-MI-1061: A Deep Dive into its Mechanism of Action as a Potent MDM2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of oncology research, the p53 tumor suppressor protein stands as a pivotal guardian of genomic integrity. Its inactivation, a hallmark of many cancers, can occur through various mechanisms, including the overexpression of its primary negative regulator, the E3 ubiquitin ligase MDM2. The disruption of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. (S,R,S)-MI-1061, an isomer of the potent and orally bioavailable small molecule inhibitor MI-1061, has demonstrated significant promise in this domain. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action: Inhibition of the MDM2-p53 Interaction
This compound exerts its anti-tumor effects by directly binding to the p53-binding pocket of the MDM2 protein.[1] This high-affinity interaction competitively inhibits the binding of p53 to MDM2, thereby preventing the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, activating the expression of downstream target genes involved in cell cycle arrest and apoptosis.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Quantitative Data
The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Activity of MI-1061
| Compound | Target | Ki (nM) | IC50 (nM) | Assay |
| MI-1061 | MDM2-p53 Interaction | 0.16 | 4.4 | Fluorescence Polarization |
Data sourced from MedchemExpress.[1]
Table 2: Cellular Activity of MI-1061 in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) |
| SJSA-1 | Osteosarcoma | Wild-Type | 100 |
| HCT-116 | Colon Cancer | Wild-Type | 250 |
| HCT-116 | Colon Cancer | Knockout | >10,000 |
| RS4;11 | Acute Leukemia | Wild-Type | - |
| LNCaP | Prostate Cancer | Wild-Type | - |
IC50 values for SJSA-1 and HCT-116 are from MedchemExpress.[1] Information on RS4;11 and LNCaP cell line activity is noted in the literature, though specific IC50 values for MI-1061 were not provided in the snippets.[3][4]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Fluorescence Polarization Assay for MDM2-p53 Interaction
This assay quantitatively measures the binding affinity of this compound to the MDM2 protein.
Caption: Fluorescence Polarization Assay Workflow.
Protocol:
-
Reagent Preparation: Recombinant human MDM2 protein and a fluorescently labeled p53-derived peptide are prepared in a suitable assay buffer. Serial dilutions of this compound are also prepared.
-
Assay Plate Setup: In a 384-well plate, the MDM2 protein and the fluorescently labeled p53 peptide are added to each well.
-
Inhibitor Addition: The serial dilutions of this compound are added to the wells. Control wells containing DMSO vehicle are also included.
-
Incubation: The plate is incubated at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization of each well is measured using a plate reader.
-
Data Analysis: The decrease in fluorescence polarization with increasing concentrations of this compound is used to calculate the IC50 value, which is then converted to the inhibition constant (Ki).[5]
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of this compound on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., SJSA-1, HCT-116) are seeded in 96-well plates and allowed to adhere overnight.[6]
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the IC50 value is calculated.[7]
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect the accumulation of p53 and the upregulation of its downstream target proteins.
Caption: Western Blot Workflow.
Protocol:
-
Cell Treatment and Lysis: Cancer cells are treated with this compound. After treatment, the cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, and other target proteins. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[8]
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into immunodeficient mice.[9]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into control and treatment groups.
-
Drug Administration: this compound is administered to the treatment group, typically via oral gavage, at a specified dose and schedule. The control group receives a vehicle solution.
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as Western blotting or immunohistochemistry, to confirm the mechanism of action in vivo.[2]
Conclusion
This compound is a potent and specific inhibitor of the MDM2-p53 interaction. By disrupting this critical negative regulatory loop, it effectively stabilizes and activates p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The comprehensive data from biochemical, cellular, and in vivo studies underscore the therapeutic potential of this compound as a targeted anti-cancer agent. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this and similar compounds in the field of oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. altogenlabs.com [altogenlabs.com]
Technical Guide: Discovery and Synthesis of the MDM2 Inhibitor MI-1061
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein plays a crucial role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage.[1] Activation of p53 can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[1] Murine double minute 2 (MDM2) is a primary negative regulator of p53.[1] As an E3 ubiquitin ligase, MDM2 targets p53 for proteasomal degradation, effectively keeping its levels in check in healthy cells.[1][2] However, in a significant number of human cancers, the MDM2 gene is amplified or overexpressed, leading to excessive p53 degradation and consequent tumor progression.[2][3]
The inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy to reactivate p53 in cancer cells harboring wild-type p53.[4][5] This has driven the development of small-molecule inhibitors that can fit into the p53-binding pocket of MDM2. The spiro-oxindole scaffold has been identified as a privileged structure for potent MDM2 inhibition.[5][6][7][8]
This technical guide focuses on the discovery and synthesis of MI-1061 , a potent, second-generation spiro-oxindole inhibitor of the MDM2-p53 interaction.[4] It is important to note that while the topic specifies an "(S,R,S)" stereochemistry, the literature for this class of compounds, including the closely related and highly potent clinical candidate AA-115/APG-115, consistently refers to a (3′R,4′S,5′R) absolute configuration.[9][10][11][12] This guide will proceed with the latter, more likely correct stereochemical designation.
Discovery of MI-1061: A Structure-Based Design Approach
The development of MI-1061 was part of a broader effort to optimize a class of spiro-oxindole MDM2 inhibitors.[4] Early generation compounds, while potent, were found to undergo a reversible retro-Mannich ring-opening and cyclization in protic solutions, leading to an equilibrium mixture of four diastereomers.[4][5] This chemical instability posed a significant challenge for further development.
To address this, a second generation of spiro-oxindoles was designed with symmetrical substitution at the C2 position of the pyrrolidine (B122466) ring.[4] This design strategy was intended to exploit the retro-Mannich reaction mechanism to drive the conversion to a single, thermodynamically stable diastereoisomer.[4] This led to the synthesis of a series of compounds with improved chemical stability and potent MDM2 binding affinity.
Structure-activity relationship (SAR) studies on this new series led to the identification of MI-1061 (referred to as compound 31 in the primary literature).[4][9] MI-1061 demonstrated superior potency and chemical stability compared to earlier analogs.
Quantitative Data Summary
The following table summarizes the key quantitative data for MI-1061 and related compounds.
| Compound | MDM2 Binding Affinity (Ki, nM) | Cellular Activity (IC50, nM in SJSA-1 cells) | Reference |
| MI-1061 | 0.16 | 100 | [4] |
| Compound 33 | Not explicitly stated, but high | ~300 | [9] |
| Compound 6 | Not explicitly stated, but high | Not specified | [9] |
| MI-77301 (Clinical Candidate) | Not explicitly stated, but potent | Not specified | [11] |
| AA-115/APG-115 (Clinical Candidate) | < 1 | Not specified | [9][11][12] |
Synthesis of MI-1061
The synthesis of the spiro-oxindole core of MI-1061 and related compounds is achieved through an efficient 1,3-dipolar cycloaddition reaction.[5] The following is a representative synthetic scheme for this class of molecules, leading to the core structure of MI-1061.
General Synthetic Scheme for Spiro-oxindoles:
-
Step 1: Preparation of the Azomethine Ylide Precursor: The synthesis typically begins with the reaction of an isatin (B1672199) derivative with an amino acid, such as sarcosine, to form an intermediate that, upon heating, generates an azomethine ylide in situ.
-
Step 2: 1,3-Dipolar Cycloaddition: The generated azomethine ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an activated alkene, to construct the spiro[pyrrolidine-3,3'-oxindole] core with high diastereoselectivity.
-
Step 3: Further Functionalization: The resulting spiro-oxindole scaffold can then be further modified through standard chemical transformations to install the various substituents present in the final inhibitor, MI-1061.
While the exact, detailed, step-by-step synthesis of MI-1061 is proprietary, the general procedures for the synthesis of related spiro-oxindoles are well-documented in the scientific literature.[4][5][9]
Experimental Protocols
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay is used to quantify the binding affinity of inhibitors to MDM2.[2][3][13][14]
-
Principle: A fluorescently labeled p53-derived peptide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, its tumbling slows, leading to an increase in fluorescence polarization. An inhibitor that displaces the fluorescent peptide will cause a decrease in polarization.[13][14]
-
Materials:
-
Recombinant human MDM2 protein.
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled).[13]
-
Assay buffer (e.g., PBS, with detergent like Tween-20 to prevent non-specific binding).
-
384-well microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare serial dilutions of the test compound (MI-1061) in the assay buffer.
-
In a 384-well plate, add the MDM2 protein and the fluorescently labeled p53 peptide to each well to a final volume.
-
Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no MDM2).
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes) to reach equilibrium.[14]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[14]
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.[15][16]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce MTT to formazan (B1609692), which is a purple crystalline product that can be dissolved and quantified by spectrophotometry.
-
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1).
-
Complete cell culture medium.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
Microplate reader.
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[1]
-
Treat the cells with serial dilutions of MI-1061 for a specified period (e.g., 48-72 hours).[1] Include a vehicle control (e.g., DMSO).
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an MDM2 inhibitor in a mouse model.[17][18][19][20]
-
Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and the effect on tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
Human cancer cell line (e.g., SJSA-1).
-
Cell culture medium and reagents.
-
Matrigel (optional, to improve tumor take rate).
-
Test compound (MI-1061) formulated for in vivo administration.
-
Calipers for tumor measurement.
-
-
Protocol:
-
Cell Preparation: Culture the cancer cells to 70-80% confluency. Harvest the cells, wash with PBS, and resuspend in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-10 x 106 cells per 100-200 µL. The cell suspension may be mixed with Matrigel.[17]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[17][18]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their length (L) and width (W) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (L x W2) / 2.[19][20]
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups. Administer MI-1061 and the vehicle control according to the planned dose and schedule (e.g., daily oral gavage).[20]
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and the body weight of the mice throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p53 and its target genes).
-
Visualizations
MDM2-p53 Signaling Pathway and Inhibition by MI-1061
Caption: MDM2-p53 pathway and MI-1061 mechanism.
Experimental Workflow for MDM2 Inhibitor Evaluation
Caption: Workflow for evaluating MDM2 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Frontiers | Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation [frontiersin.org]
- 8. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy MI-1061 | >98% [smolecule.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Correlative Effect between in vivo Hollow Fiber Assay and Xenografts Assay in Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-MI-1061: A Technical Guide to a Potent MDM2-p53 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. It functions by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stressors.[1] However, in a significant portion of human cancers retaining wild-type p53, its tumor-suppressive functions are abrogated by the overactivity of its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1] MDM2 targets p53 for proteasomal degradation, effectively silencing its protective mechanisms. The disruption of the MDM2-p53 protein-protein interaction has thus emerged as a compelling therapeutic strategy to reactivate p53 and restore its tumor-suppressing capabilities.
(S,R,S)-MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[2][3] As a member of the spirooxindole class of compounds, this compound has demonstrated significant potential in preclinical studies, exhibiting high binding affinity to MDM2 and robust activation of the p53 pathway in cancer cells with wild-type p53.[2][4] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, chemical properties, and the experimental methodologies used for its evaluation.
Core Mechanism of Action
This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein. This direct inhibition prevents MDM2 from interacting with and subsequently ubiquitinating p53 for degradation. The stabilization and accumulation of p53 lead to the transcriptional activation of its downstream target genes, such as p21 (CDKN1A) and PUMA (BBC3), which in turn mediate cell cycle arrest and apoptosis, respectively.
Caption: Mechanism of this compound action.
Quantitative Data
The potency and efficacy of this compound have been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data for this compound and provide a comparison with other well-known MDM2 inhibitors.
Table 1: Biochemical Potency of MDM2 Inhibitors
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | Reference |
| This compound | Fluorescence Polarization | MDM2 | 4.4 | 0.16 | [2][3] |
| Nutlin-3a | Biochemical Assay | MDM2 | 90 | - | |
| MI-888 | Fluorescence Polarization | MDM2 | - | 0.44 | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | p53 Status | Assay Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | Cell Growth Inhibition | 100 | [2] |
| HCT-116 | Colorectal Carcinoma | Wild-type | Cell Growth Inhibition | 250 | [2] |
| HCT-116 p53-/- | Colorectal Carcinoma | Null | Cell Growth Inhibition | >10,000 | [2] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-type | Cell Growth Inhibition | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize this compound.
Fluorescence Polarization (FP) Assay for MDM2 Binding
This assay quantitatively measures the binding affinity of inhibitors to the MDM2 protein.
Caption: Workflow for a Fluorescence Polarization assay.
Methodology:
-
Reagent Preparation:
-
Recombinant human MDM2 protein is diluted to a final concentration of 25 nM in assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).
-
A fluorescently labeled p53-derived peptide (e.g., TAMRA-labeled) is diluted to a final concentration of 10 nM in the same assay buffer.
-
This compound is serially diluted in DMSO and then in assay buffer to the desired concentrations.
-
-
Assay Procedure:
-
In a 384-well black plate, 25 µL of the MDM2 protein solution is mixed with 25 µL of the fluorescent peptide solution.
-
The mixture is incubated for 10-30 minutes at room temperature to allow for binding equilibrium.
-
50 µL of the diluted this compound solution is added to the wells.
-
The plate is incubated for another 15-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader with appropriate excitation and emission wavelengths for the fluorophore used (e.g., 530 nm excitation and 590 nm emission for TAMRA).
-
The data is analyzed using a competitive binding model to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[6]
-
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture and Seeding:
-
Compound Treatment:
-
MTT Assay and Data Analysis:
-
10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[7]
-
The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[7]
-
The absorbance at 570 nm is measured using a microplate reader.
-
Cell viability is calculated as a percentage relative to the vehicle-treated control cells, and the IC50 value is determined.
-
Western Blot Analysis for p53 Pathway Activation
This technique is used to detect changes in the protein levels of p53 and its downstream targets.
Caption: Western Blotting experimental workflow.
Methodology:
-
Cell Treatment and Lysis:
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.[1]
-
The membrane is incubated with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection and Analysis:
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
The band intensities are quantified to determine the relative changes in protein expression.
-
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
Methodology:
-
Tumor Implantation:
-
Drug Administration:
-
Mice are randomized into treatment and control groups.
-
This compound is administered orally at a predetermined dose and schedule (e.g., 100 mg/kg daily).[9] The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).[10]
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., Western blotting for p53 activation).
-
Synthesis of this compound
This compound is a spirooxindole derivative. The synthesis of this class of compounds typically involves a 1,3-dipolar cycloaddition reaction as a key step.[11] A general synthetic scheme for spirooxindole-based MDM2 inhibitors often starts from isatin (B1672199) derivatives.[12] For this compound specifically, the synthesis involves the activation of a carboxylic acid precursor with a coupling agent like HATU, followed by the addition of an appropriate amine to form the final amide product.[13]
Conclusion
This compound is a highly potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. Its ability to effectively stabilize and activate p53 in cancer cells with wild-type p53 has been demonstrated through robust preclinical data. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other next-generation MDM2 inhibitors. Further research, including clinical trials, will be crucial to fully elucidate the therapeutic potential of this promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-MI-1061 and the Spiro-oxindole Scaffold: A Deep Dive into the Structure-Activity Relationship of Potent MDM2-p53 Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for the (S,R,S)-MI-1061 series of molecules, potent inhibitors of the MDM2-p53 protein-protein interaction. Contrary to a common misconception associating the "MI" nomenclature with menin-MLL inhibitors, this compound is a highly specific and potent antagonist of the MDM2-p53 pathway, a critical axis in cancer biology. This document will delve into the quantitative SAR data, detailed experimental protocols for assessing inhibitor potency, and the underlying signaling pathways, offering a valuable resource for researchers in oncology and drug discovery.
Introduction: Targeting the Guardian of the Genome
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage, oncogene activation, and hypoxia.[1][2][3] Upon activation, p53 acts as a transcription factor, inducing cell cycle arrest, senescence, or apoptosis to prevent the proliferation of damaged cells.[1][4] The activity of p53 is tightly regulated by its primary negative regulator, the E3 ubiquitin ligase MDM2 (murine double minute 2).[2][5] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its proteasomal degradation.[6] In many human cancers with wild-type p53, the function of this critical tumor suppressor is abrogated by the overexpression of MDM2.[5][7] Therefore, inhibiting the MDM2-p53 interaction to reactivate p53 function represents a promising therapeutic strategy for cancer treatment.[7][8]
The spiro-oxindole scaffold has emerged as a particularly effective chemotype for the design of potent and selective MDM2 inhibitors.[5][7] this compound is a prominent example from this class, demonstrating high-affinity binding to MDM2 and potent cellular activity.[8][9][10] This guide will explore the key structural features of the spiro-oxindole core that govern its inhibitory activity against the MDM2-p53 interaction.
Quantitative Structure-Activity Relationship (SAR)
The development of spiro-oxindole inhibitors, including the MI-series, has been guided by extensive SAR studies.[7][11] These investigations have systematically explored modifications at various positions of the spiro-oxindole core to optimize binding affinity for MDM2 and cellular potency. The stereochemistry of the spirocyclic system has been shown to be a critical determinant of activity, with significant differences in binding affinity observed between diastereomers.[11]
Table 1: Structure-Activity Relationship of Spiro-oxindole Analogs Targeting MDM2
| Compound | R1 (at N1') | R2 (at C4') | R3 (at C5') | MDM2 Binding (Ki, nM) | Cellular Activity (IC50, nM) | Reference |
| This compound | -CH2CH3 | 3-Cl, 2-F-Phenyl | -CONH-bicyclo[2.2.2]octane-1-carboxylic acid | 0.16 | 100 (SJSA-1) | [8][9][10] |
| MI-77301 | -CH2CH3 | 3-Cl, 2-F-Phenyl | -CONH-(trans-4-hydroxycyclohexyl) | <1 | ~190 (SJSA-1) | [12] |
| Analog 1 | -H | 3-Cl, 2-F-Phenyl | -CONH-bicyclo[2.2.2]octane-1-carboxylic acid | >100 | >10,000 | [11] |
| Analog 2 | -CH2CH3 | Phenyl | -CONH-bicyclo[2.2.2]octane-1-carboxylic acid | 10 | 500 | [12] |
| Analog 3 | -CH2CH3 | 3-Cl, 2-F-Phenyl | -H | >1000 | >10,000 | [11] |
Note: This table is a representative summary based on available literature. The specific values are indicative and may vary slightly between different experimental setups.
The data clearly indicates that the ethyl group at the N1' position, the 3-chloro-2-fluorophenyl group at the C4' position, and a bulky, rigid carboxamide substituent at the C5' position are crucial for high-affinity binding to MDM2 and potent cellular activity.
Experimental Protocols
The evaluation of MDM2-p53 interaction inhibitors relies on a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical Assay: Fluorescence Polarization (FP)
This assay is widely used to quantify the binding affinity of inhibitors to the MDM2 protein.[13][14]
Principle: A fluorescently labeled p53-derived peptide is incubated with the MDM2 protein. In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization signal. Small molecule inhibitors that disrupt the MDM2-p53 interaction will displace the fluorescent peptide, leading to a decrease in the polarization signal.
Protocol:
-
Reagents:
-
Recombinant human MDM2 protein (N-terminal domain).
-
Fluorescently labeled p53 peptide (e.g., TAMRA-labeled PMDM6-F).
-
Assay buffer (e.g., PBS, 0.01% Tween-20).
-
Test compounds (dissolved in DMSO).
-
-
Procedure:
-
In a 384-well black plate, add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to the assay buffer.
-
Add serial dilutions of the test compounds. The final DMSO concentration should be kept constant (e.g., <1%).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The IC50 value, the concentration of the inhibitor that causes a 50% reduction in the polarization signal, is determined by fitting the data to a four-parameter logistic equation.
-
The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.
-
Cellular Assay: p53 Activation and Cell Viability
These assays assess the ability of the inhibitors to activate the p53 pathway in cancer cells, leading to downstream effects like cell cycle arrest and apoptosis.[15][16][17]
3.2.1. Western Blotting for p53 and its Target Genes:
Principle: This technique is used to detect the levels of p53 and its downstream target proteins (e.g., p21, MDM2, PUMA) in cells treated with the inhibitor.[6][9]
Protocol:
-
Cell Culture and Treatment:
-
Seed cancer cells with wild-type p53 (e.g., SJSA-1, HCT-116) in culture plates.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate.
-
3.2.2. Cell Viability Assay (e.g., MTT or WST-8):
Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.[16][17]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of the test compound for a prolonged period (e.g., 72 hours).
-
-
Assay Procedure:
-
Add the MTT or WST-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathways and Experimental Workflows
The inhibition of the MDM2-p53 interaction by compounds like this compound triggers a cascade of events that ultimately leads to tumor suppression. The following diagrams illustrate the key signaling pathway and a typical experimental workflow for inhibitor evaluation.
Caption: p53 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for the evaluation of MDM2-p53 inhibitors.
Conclusion
This compound and its spiro-oxindole analogs represent a highly promising class of MDM2-p53 interaction inhibitors. The detailed structure-activity relationships have provided a clear roadmap for the rational design of potent and selective compounds. The experimental protocols outlined in this guide are essential for the robust evaluation of these inhibitors, from initial biochemical screening to cellular and in vivo validation. A thorough understanding of the p53 signaling pathway is critical for interpreting experimental results and predicting the therapeutic potential of these agents. Continued research into the spiro-oxindole scaffold holds significant promise for the development of novel and effective cancer therapies that function by reactivating the latent tumor suppressor function of p53.
References
- 1. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cusabio.com [cusabio.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. p53 - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spiro-oxindoles as a Promising Class of Small Molecule Inhibitors of p53-MDM2 Interaction Useful in Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Target Validation of (S,R,S)-MI-1061: A Potent MDM2-p53 Interaction Inhibitor in Cancer Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the target validation of (S,R,S)-MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction. In cancers retaining wild-type p53, the oncoprotein MDM2 acts as a primary negative regulator, targeting p53 for degradation. MI-1061 disrupts this interaction, leading to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions, including cell cycle arrest and apoptosis. This document details the mechanism of action of MI-1061, presents quantitative data on its efficacy in various cancer cell lines, and provides detailed experimental protocols for its validation. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its therapeutic potential.
Introduction: The MDM2-p53 Axis as a Therapeutic Target
The tumor suppressor protein p53 is a critical regulator of cellular stress responses, inducing cell cycle arrest, apoptosis, or senescence to prevent the proliferation of damaged cells.[1] In approximately half of all human cancers, the p53 gene is mutated. However, in the remaining cancers with wild-type p53, its function is often abrogated by overexpression of its negative regulator, the E3 ubiquitin ligase MDM2.[2] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[2] The disruption of the MDM2-p53 interaction has therefore emerged as a promising therapeutic strategy to reactivate p53 in cancer cells. This compound is a potent small molecule inhibitor designed to fit into the p53-binding pocket of MDM2, thereby preventing its interaction with p53.[3][4]
Mechanism of Action of this compound
MI-1061 competitively inhibits the MDM2-p53 interaction, leading to the stabilization and accumulation of p53 protein in cancer cells with wild-type p53.[4] This accumulation of p53 activates its downstream signaling pathways, resulting in the transcriptional upregulation of target genes such as CDKN1A (encoding p21) and PUMA.[4][5] The p21 protein induces cell cycle arrest, primarily at the G1/S checkpoint, while PUMA is a key mediator of p53-dependent apoptosis.[1][6] Consequently, treatment with MI-1061 leads to cell cycle arrest and programmed cell death in p53 wild-type cancer cells.[4]
Quantitative Data on this compound Efficacy
The efficacy of MI-1061 has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Binding Affinity of MI-1061 to MDM2
| Parameter | Value | Reference |
| IC50 | 4.4 nM | [3][4][7] |
| Ki | 0.16 nM | [3][4][7] |
Table 2: In Vitro Cell Growth Inhibition by MI-1061
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 100 | [3][4] |
| HCT-116 p53+/+ | Colon Cancer | Wild-Type | 250 | [3][4] |
| HCT-116 p53-/- | Colon Cancer | Null | >10,000 | [3][4] |
| LNCaP | Prostate Cancer | Wild-Type | ~400-800 | [5] |
| 22Rv1 | Prostate Cancer | Wild-Type | ~400-800 | [5] |
*Note: IC50 values for LNCaP and 22Rv1 are for the related compound MI-219, which has a similar mechanism of action.
Table 3: In Vivo Antitumor Activity of MI-1061
| Xenograft Model | Dosing Regimen | Outcome | Reference |
| SJSA-1 | 100 mg/kg, p.o., daily for 14 days | Significant tumor regression | [4][7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of this compound.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the binding affinity of MI-1061 to the MDM2 protein.
-
Principle: A competitive assay format where the binding of a fluorescently labeled ligand (MI-1061 Red Ligand) to a GST-tagged MDM2 protein is detected. An anti-GST antibody labeled with a FRET donor (Europium cryptate) binds to the MDM2-GST. When the red ligand (FRET acceptor) is bound to MDM2, excitation of the donor results in fluorescence resonance energy transfer (FRET). Unlabeled MI-1061 competes with the red ligand, causing a decrease in the FRET signal.[8]
-
Materials:
-
HTRF MDM2 Binding Kit (e.g., Revvity #64BDMDM2PEG/H)[8]
-
This compound
-
384-well low volume white plate
-
HTRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Dispense samples or standards into the assay plate.
-
Add the GST-tagged human MDM2 protein to each well.
-
Add a pre-mixed solution of the anti-GST Europium Cryptate antibody and the MI-1061 Red Ligand.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the fluorescence at 620 nm (donor) and 665 nm (acceptor) on an HTRF-compatible reader.[9]
-
Calculate the ratio of the acceptor to donor fluorescence and plot against the concentration of MI-1061 to determine the IC50.
-
Cell Viability Assay (MTT/MTS)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with MI-1061.
-
Principle: The tetrazolium salt MTT (or MTS) is reduced by metabolically active cells to a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[10]
-
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116 p53+/+, HCT-116 p53-/-)
-
This compound
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with serial dilutions of MI-1061 for 72 hours.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
-
Plot the percentage of cell viability against the concentration of MI-1061 to determine the IC50.[10]
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of p53 and its downstream targets.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
-
-
Procedure:
-
Treat cells with MI-1061 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Apoptosis Assay (Annexin V Staining)
This assay detects one of the early events in apoptosis, the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane.
-
Principle: Annexin V, a protein with a high affinity for phosphatidylserine, is conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC and Propidium Iodide staining kit
-
Flow cytometer
-
-
Procedure:
-
Treat cells with MI-1061 for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.
-
Incubate in the dark at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[11]
-
Human Tumor Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of MI-1061.
-
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[12]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., SJSA-1)
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size.
-
Randomize the mice into vehicle control and treatment groups.
-
Administer MI-1061 (e.g., 100 mg/kg) orally daily for the duration of the study.[4]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical validation of an MDM2-p53 inhibitor like this compound.
Conclusion
The data and experimental protocols presented in this guide validate this compound as a potent and selective inhibitor of the MDM2-p53 interaction. Its ability to reactivate the p53 pathway in cancer cells with wild-type p53, leading to cell cycle arrest and apoptosis, has been demonstrated through robust in vitro and in vivo studies. This comprehensive target validation provides a strong rationale for the continued development of MI-1061 and similar MDM2 inhibitors as a targeted therapy for a significant subset of human cancers.
References
- 1. mdpi.com [mdpi.com]
- 2. Therapeutic Strategies to Activate p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactivation of p53 by a specific MDM2 antagonist (MI-43) leads to p21-mediated cell cycle arrest and selective cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. revvity.com [revvity.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-MI-1061: A Potent MDM2 Inhibitor for Targeted p53 Pathway Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, earning it the title "guardian of the genome." Its functions are tightly regulated, primarily through its interaction with the murine double minute 2 (MDM2) protein, an E3 ubiquitin ligase that targets p53 for proteasomal degradation. In many cancers with wild-type p53, the overexpression of MDM2 leads to the functional inactivation of p53, allowing cancer cells to evade apoptosis and proliferate uncontrollably. The development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53's tumor-suppressive functions. This technical guide provides a comprehensive overview of (S,R,S)-MI-1061, a potent, orally bioavailable, and chemically stable inhibitor of the MDM2-p53 interaction. We will delve into its mechanism of action, present key quantitative data on its efficacy, provide detailed experimental protocols for its evaluation, and visualize the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a small-molecule inhibitor designed to fit into the p53-binding pocket of MDM2, thereby blocking the protein-protein interaction.[1][2][3] This disruption liberates p53 from MDM2-mediated degradation, leading to the accumulation of p53 in the nucleus.[4] Stabilized p53 can then act as a transcription factor, activating a cascade of downstream target genes involved in cell cycle arrest, apoptosis, and DNA repair.[5][6][7] this compound has demonstrated potent anti-tumor activity in preclinical models of cancers with wild-type p53.[1][2][3]
Quantitative Data Summary
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key performance metrics of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Description |
| IC50 | 4.4 nM | The half maximal inhibitory concentration for the MDM2-p53 interaction.[1][2][3] |
| Ki | 0.16 nM | The inhibition constant, indicating the binding affinity of the inhibitor to MDM2.[1][2][3] |
Table 2: Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | p53 Status | IC50 (Cell Growth Inhibition) |
| SJSA-1 (Osteosarcoma) | Wild-Type | 100 nM[1][2][3] |
| HCT-116 p53+/+ (Colon Cancer) | Wild-Type | 250 nM[1][2][3] |
| HCT-116 p53–/– (Colon Cancer) | Knockout | >10,000 nM[1][2][3] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Outcome |
| Mice with SJSA-1 xenograft | Osteosarcoma | 100 mg/kg, single oral dose | Effective activation of p53, leading to accumulation of p53, MDM2, and p21 proteins.[3] |
| Mice with SJSA-1 xenograft | Osteosarcoma | 100 mg/kg, daily oral administration for 14 days | Significant tumor regression with no observed toxicity or weight loss.[3] |
Mechanism of Action: The MDM2-p53 Signaling Pathway
This compound functions by disrupting the negative feedback loop between MDM2 and p53. The following diagram illustrates this signaling pathway and the point of intervention for MI-1061.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
MDM2-p53 Interaction Assay (Fluorescence Polarization)
This assay quantitatively measures the ability of this compound to inhibit the binding of a fluorescently labeled p53-derived peptide to the MDM2 protein.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of recombinant human MDM2 protein (e.g., residues 1-118) in assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Prepare a solution of a fluorescently labeled p53 peptide (e.g., FAM-labeled peptide corresponding to p53 residues 15-29) in the same assay buffer.
-
Perform a serial dilution of this compound in assay buffer.
-
-
Assay Procedure:
-
In a 384-well, low-volume, black plate, add the serially diluted this compound or vehicle control.
-
Add the MDM2 protein solution to each well and incubate for 30 minutes at room temperature.
-
Add the fluorescently labeled p53 peptide to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a suitable plate reader.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., SJSA-1, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO) and incubate for 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Western Blot Analysis for p53 Pathway Proteins
This technique is used to detect the levels of key proteins in the p53 pathway following treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for the specified time.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
In Vivo Xenograft Tumor Model
This protocol outlines the use of a mouse xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.
Protocol:
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 106 SJSA-1 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally at the desired dose and schedule. The control group receives the vehicle.
-
-
Monitoring:
-
Measure tumor volume and mouse body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width2)/2.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy.
-
Conclusion
This compound is a highly potent and specific inhibitor of the MDM2-p53 interaction with promising anti-tumor activity in preclinical models. Its ability to reactivate the p53 pathway provides a targeted therapeutic approach for cancers that retain wild-type p53 but have it inactivated by MDM2 overexpression. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate and characterize the therapeutic potential of this compound and other MDM2 inhibitors. Further studies are warranted to explore its clinical utility in various cancer types.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MDM2 Inhibitor Navtemadlin Arrests Mouse Melanoma Growth In Vivo and Potentiates Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
An In-Depth Technical Guide on the Apoptosis Mechanism of the Menin-MLL Inhibitor MI-503
Given your interest in a detailed technical guide on an induced apoptosis mechanism, this report will focus on a representative and well-characterized menin-MLL inhibitor, MI-503 . This compound effectively induces apoptosis in MLL-rearranged leukemia cells, and there is a substantial body of scientific literature available to meet the requirements of your request.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL) gene are characterized by aggressive progression and poor prognosis. The oncogenic activity of MLL fusion proteins is critically dependent on their interaction with the nuclear protein menin. Disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy to combat these leukemias. MI-503 is a potent and specific small-molecule inhibitor of the menin-MLL interaction. By disrupting this key protein-protein interaction, MI-503 triggers a cascade of events culminating in the induction of apoptosis in MLL-rearranged leukemia cells. This guide provides a comprehensive overview of the core mechanism of MI-503-induced apoptosis, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways and workflows.
Core Mechanism of Action
MI-503 functions by competitively binding to the MLL binding pocket of menin, thereby disrupting the menin-MLL fusion protein complex. This disruption leads to the displacement of the MLL fusion protein from the chromatin, which in turn results in the downregulation of key target genes essential for leukemic cell survival and proliferation, such as HOXA9 and MEIS1.[1][2][3][4] The suppression of these oncogenic drivers ultimately triggers cellular differentiation and apoptosis.
Quantitative Data on MI-503 Activity
The efficacy of MI-503 in inhibiting the menin-MLL interaction and inducing apoptosis has been quantified in various MLL-rearranged leukemia cell lines.
| Parameter | Cell Line | Value | Reference |
| IC50 (Menin-MLL Interaction) | N/A | Sub-micromolar | [1] |
| IC50 (Cell Growth Inhibition) | MV4;11 | ~50 nM | [1] |
| MOLM-13 | ~70 nM | [1] | |
| Apoptosis Induction | MV4;11 | Significant increase after 48h | [1] |
| MOLM-13 | Significant increase after 48h | [1] |
Signaling Pathways of MI-503-Induced Apoptosis
The induction of apoptosis by MI-503 is a multi-step process that involves the intrinsic apoptotic pathway. The key events are the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, leading to caspase activation.
Caption: MI-503 induced apoptosis signaling pathway.
Experimental Protocols
This protocol is used to quantify the percentage of apoptotic cells following treatment with MI-503.
-
Cell Preparation:
-
Seed MLL-rearranged leukemia cells (e.g., MV4;11, MOLM-13) in a 6-well plate at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of MI-503 or DMSO (vehicle control) for 24-72 hours.
-
-
Staining:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
This protocol is used to detect changes in the expression levels of key apoptosis-regulating proteins.
-
Protein Extraction:
-
Treat cells with MI-503 as described above.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates and separate them on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Bcl-2, Mcl-1, cleaved caspase-3, and PARP. Use an antibody against β-actin or GAPDH as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
This protocol is used to demonstrate that MI-503 disrupts the interaction between menin and the MLL fusion protein.
-
Cell Lysis:
-
Treat cells with MI-503 or DMSO.
-
Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose (B213101) beads.
-
Incubate the lysates with an antibody against menin or the MLL fusion protein overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against menin and the MLL fusion protein to assess their co-precipitation.
-
Caption: Experimental workflow for Co-Immunoprecipitation.
Conclusion
MI-503 represents a targeted therapeutic agent that effectively induces apoptosis in MLL-rearranged leukemia cells by disrupting the critical menin-MLL interaction. This leads to the downregulation of key oncogenic target genes, a decrease in anti-apoptotic proteins, and the subsequent activation of the intrinsic apoptotic pathway. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the apoptotic mechanism of MI-503 and similar menin-MLL inhibitors. Further research into the downstream effectors of the menin-MLL complex will continue to elucidate the intricate signaling networks that govern apoptosis in this aggressive form of leukemia and may reveal new avenues for therapeutic intervention.
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of mixed-lineage leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
An In-depth Technical Guide to the Chemical Properties of (S,R,S)-MI-1061
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S,R,S)-MI-1061 is a potent, orally bioavailable small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3][4][5] As a member of the spiro-oxindole class of compounds, it has demonstrated significant anti-tumor activity in preclinical models by activating the p53 tumor suppressor pathway.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, synthesis, and the signaling pathway it modulates. Detailed experimental protocols for its synthesis and relevant biological assays are also presented to facilitate further research and development.
Chemical and Physical Properties
This compound is a chemically stable compound with a complex stereochemistry that is crucial for its high binding affinity to MDM2.[2][3][4]
| Property | Value | Reference |
| IUPAC Name | 4-((3'R,4'S,5'R)-6"-chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2"-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3"-indoline]-5'-carboxamido)benzoic acid | [4] |
| Molecular Formula | C₃₉H₃₄Cl₂FN₃O₅ | Inferred from structure |
| Molecular Weight | 726.61 g/mol | Inferred from structure |
| Appearance | White solid | [2] |
| Solubility | DMSO: 300 mg/mL (515.07 mM) | [6] |
| Chemical Stability | Chemically stable in solution. Designed to undergo a rapid and irreversible conversion to a single, stable diastereoisomer. | [2][3][4] |
Synthesis
The synthesis of this compound is based on a key retro-Mannich ring-opening-cyclization reaction of a spiro-oxindole core.[2][4] This approach was designed to overcome the chemical instability observed in earlier generations of spiro-oxindole MDM2 inhibitors.[2]
Experimental Protocol: Synthesis of this compound
The synthesis involves a multi-step process culminating in the formation of the final spiro-oxindole structure. A detailed, step-by-step protocol can be found in the supplementary information of the primary publication by Aguilar et al. in the Journal of Medicinal Chemistry, 2014, 57 (24), pp 10486–10498. The general strategy involves the [3+2] cycloaddition of an azomethine ylide to a dipolarophile.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between the MDM2 E3 ubiquitin ligase and the p53 tumor suppressor protein.[1][2][5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53. By binding to the p53-binding pocket of MDM2 with high affinity (Ki = 0.16 nM), MI-1061 prevents this interaction, leading to the stabilization and accumulation of p53.[1][2][3] This in turn activates p53-mediated downstream signaling, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition.[1][2][5]
References
- 1. Design and organocatalytic synthesis of spirooxindole–cyclopentene–isoxazole hybrids as novel MDM2–p53 inhibitors - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Design of chemically stable, potent, and efficacious MDM2 inhibitors that exploit the retro-mannich ring-opening-cyclization reaction mechanism in spiro-oxindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Molecular hybridization design and synthesis of novel spirooxindole-based MDM2 inhibitors endowed with BCL2 signaling attenuation; a step towards the next generation p53 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
(S,R,S)-MI-1061: A Technical Guide for Preclinical Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and orally bioavailable small-molecule inhibitor targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction.[1][2] Contrary to the initial topic of inquiry, extensive research has characterized MI-1061 as a highly specific inhibitor of the MDM2-p53 pathway, with no current evidence supporting a role as an inhibitor of the MLL1-WDR5 interaction. In cancers retaining wild-type p53, the tumor suppressor's function is often abrogated by its primary negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. By disrupting this interaction, MI-1061 stabilizes and activates p53, leading to the induction of downstream target genes, cell cycle arrest, and apoptosis in cancer cells.[1][3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to guide its evaluation in cancer research.
Mechanism of Action: MDM2-p53 Inhibition
This compound functions by competitively binding to the p53-binding pocket on the MDM2 protein. This steric hindrance prevents the interaction between MDM2 and p53. The abrogation of this interaction has two major consequences:
-
p53 Stabilization: The inhibition of MDM2-mediated ubiquitination and subsequent proteasomal degradation leads to the accumulation of p53 protein within the cell.
-
p53 Activation: The stabilized p53 is free to act as a transcription factor, upregulating the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA).[4]
The cellular consequence is a potent, p53-dependent anti-proliferative and pro-apoptotic effect in cancer cells that harbor wild-type p53.
References
- 1. Significant Differences in the Development of Acquired Resistance to the MDM2 Inhibitor SAR405838 between In Vitro and In Vivo Drug Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brd.nci.nih.gov [brd.nci.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SJSA1 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
An In-depth Technical Guide to (S,R,S)-MI-1061 and its Therapeutic Potential in Acute Myeloid Leukemia
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the small molecule (S,R,S)-MI-1061 and its role as a potential therapeutic agent in Acute Myeloid Leukemia (AML). While initial interest may lie in its connection to various oncogenic pathways, current scientific literature robustly characterizes this compound as a potent inhibitor of the Murine Double Minute 2 (MDM2)-p53 protein-protein interaction. This document will detail its primary mechanism of action, present relevant quantitative data, and provide cited experimental protocols. Furthermore, it will explore the critical crosstalk between the p53 pathway and the Mixed-Lineage Leukemia (MLL) pathway, offering a scientifically grounded rationale for the therapeutic relevance of this compound in MLL-rearranged AML.
Primary Mechanism of Action: Inhibition of the MDM2-p53 Interaction
This compound is a highly potent and orally bioavailable small molecule designed to disrupt the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancers, including a significant subset of AML with wild-type p53, the p53 protein is functionally inactivated through overexpression of its negative regulator, MDM2.[3][4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[5] By occupying the p53-binding pocket on MDM2, this compound liberates p53 from this negative regulation. This leads to p53 stabilization, accumulation, and subsequent activation of downstream signaling pathways that can induce cell-cycle arrest and apoptosis in cancer cells.[1][2][3] The specificity of this mechanism is highlighted by the compound's significantly reduced activity in cancer cell lines harboring mutant or deleted p53.[1][5]
Quantitative Data: In Vitro Potency and Selectivity
The potency of this compound has been quantified across various cancer cell lines. The tables below summarize key binding affinity and cell growth inhibition data from published studies.
Table 1: Binding Affinity of MI-1061 to MDM2
| Parameter | Value | Reference |
|---|---|---|
| Ki | 0.16 nM | [2] |
| IC50 | 4.4 nM |[1] |
Table 2: Cell Growth Inhibition (IC50) of MI-1061 in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
|---|---|---|---|---|
| RS4;11 | Acute Leukemia | Wild-Type | 38 | [5] |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 100 | [1] |
| HCT-116 | Colon Cancer | Wild-Type | 250 | [1] |
| LNCaP | Prostate Cancer | Wild-Type | 18 | [5] |
| HCT-116 p53-/- | Colon Cancer | Null | >10,000 | [1] |
| MV4;11 | AML | Wild-Type | 4.4 - 33.1 (range for MD-224, a PROTAC using MI-1061) | [2] |
| OCI-AML-3 | AML | Wild-Type | Potent Inhibition (Specific value not provided, but sensitive) | [3] |
| MOLM-13 | AML | Wild-Type | Potent Inhibition (Specific value not provided, but sensitive) | [3] |
| HL-60 | AML | Null | No Response |[3] |
Note: The data for MV4;11 refers to a PROTAC degrader (MD-224) that utilizes MI-1061 as the MDM2 binding moiety, indicating the high potency of the core molecule in this AML cell line.[2]
Crosstalk and Therapeutic Rationale in MLL-Rearranged AML
While this compound does not directly inhibit the MLL1-WDR5 interaction, a compelling therapeutic rationale emerges from the functional antagonism between MLL fusion proteins and the p53 pathway. Chromosomal translocations involving the MLL gene are common drivers of aggressive AML.[6] Studies have shown that various MLL fusion proteins (e.g., MLL-AF9, MLL-AF10) can substantially suppress p53-mediated transcriptional activity and its response to DNA damage.[1] This suppression of p53 is a key mechanism in MLL-driven leukemogenesis.[1]
Therefore, in the context of MLL-rearranged AML, the primary p53 pathway is often disabled, not by TP53 mutation, but by the action of the MLL fusion oncoprotein. This creates a specific vulnerability. An MDM2 inhibitor like this compound can bypass the MLL-mediated suppression by directly stabilizing and activating the wild-type p53 that is still present, thereby restoring the apoptotic signaling cascade. This suggests that MLL-rearranged AML may be particularly sensitive to MDM2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of this compound. The following are representative protocols based on cited literature.
1. Cell Growth Inhibition Assay (MTT/MTS Assay)
-
Objective: To determine the IC50 value of this compound in AML cell lines.
-
Methodology:
-
Seed AML cells (e.g., MV4-11, MOLM-13, OCI-AML-3) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.
-
Prepare a serial dilution of this compound in DMSO, with a final DMSO concentration in the culture medium not exceeding 0.1%.
-
Add the diluted compound to the wells in triplicate and incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 2-4 hours.
-
For MTT, add solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response).
-
2. Western Blot Analysis for p53 Pathway Activation
-
Objective: To confirm the mechanism of action by observing the stabilization of p53 and the induction of its downstream target, p21.
-
Methodology:
-
Treat AML cells (e.g., RS4;11) with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 6-24 hours.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature 20-40 µg of protein lysate per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system. An accumulation of p53 and p21 protein with increasing MI-1061 concentration confirms on-target activity.[2]
-
3. In Vivo Xenograft Model for Efficacy Studies
-
Objective: To evaluate the anti-tumor activity of this compound in a preclinical AML model.
-
Methodology:
-
Utilize immunodeficient mice (e.g., NOD/SCID or NSG mice).[7][8][9][10]
-
Engraft mice with a human AML cell line (e.g., MV4-11, which has an MLL translocation) via intravenous (tail vein) injection.
-
Monitor disease progression through methods such as bioluminescence imaging (if cells are luciferase-tagged) or flow cytometry of peripheral blood for human CD45+ cells.[9][11]
-
Once the disease is established, randomize mice into treatment and vehicle control groups.
-
Administer this compound orally at a predetermined dose and schedule.
-
Monitor animal body weight as a measure of toxicity.
-
Assess treatment efficacy by tracking tumor burden and overall survival of the mice.[7] A significant reduction in tumor burden and an increase in survival in the treatment group compared to the control group would indicate in vivo efficacy.
-
Conclusion
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its primary mechanism of action involves the stabilization and activation of wild-type p53, leading to apoptosis in susceptible cancer cells. While it does not directly target the MLL1-WDR5 complex, there is a strong, scientifically supported rationale for its use in MLL-rearranged AML. This subtype of leukemia often relies on the suppression of the p53 pathway for its survival. By reactivating p53, this compound targets a key vulnerability downstream of the MLL fusion oncoprotein. The quantitative data demonstrate its high potency, and established experimental protocols provide a clear path for further preclinical and clinical investigation. Future research should focus on validating the efficacy of this compound specifically in patient-derived MLL-rearranged AML models to further solidify its potential as a targeted therapy for this high-risk patient population.
References
- 1. Multiple mixed lineage leukemia (MLL) fusion proteins suppress p53-mediated response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. p53 pathway dysfunction is highly prevalent in acute myeloid leukemia independent of TP53 mutational status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WDR5 interacts with mixed lineage leukemia (MLL) protein via the histone H3-binding pocket - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MDM2 enhances antileukemia immunity after allogeneic transplantation via MHC-II and TRAIL-R1/2 upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. p53 loss promotes acute myeloid leukemia by enabling aberrant self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting MYC in combination with epigenetic regulators induces synergistic anti-leukemic effects in MLLr leukemia and simultaneously improves immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (S,R,S)-MI-1061, an MDM2-p53 Interaction Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S,R,S)-MI-1061 is a potent and specific small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation, thereby negatively regulating its activity.[3] In many human cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions. By blocking the MDM2-p53 interaction, this compound stabilizes p53, leading to the activation of the p53 pathway, which can result in cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][3] These application notes provide detailed protocols for in vitro experiments to characterize the activity of this compound.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Assay Type | Target/Cell Line |
| IC50 | 4.4 nM | Biochemical Assay | MDM2-p53 Interaction |
| Ki | 0.16 nM | Biochemical Assay | MDM2-p53 Interaction |
| IC50 | 100 nM | Cell Growth Inhibition | SJSA-1 (p53 wild-type) |
| IC50 | 250 nM | Cell Growth Inhibition | HCT-116 (p53 wild-type) |
| IC50 | >10,000 nM | Cell Growth Inhibition | HCT-116 (p53 null) |
Signaling Pathway
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Protocol 1: MDM2-p53 Fluorescence Polarization Assay
This assay quantitatively measures the ability of this compound to inhibit the interaction between MDM2 and a fluorescently labeled p53-derived peptide.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled)
-
This compound
-
Assay Buffer (e.g., PBS, 0.01% Tween-20)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 384-well plate, add the diluted this compound. Include wells for positive control (peptide only) and negative control (peptide and MDM2 without inhibitor).
-
Add a solution of the fluorescently labeled p53 peptide to all wells at a final concentration of ~50 nM.
-
Add the MDM2 protein to all wells except the positive control, at a final concentration of ~1 µM.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the fluorescence polarization signal using a plate reader (e.g., excitation at 531 nm and emission at 595 nm for a Rhodamine label).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the MDM2-p53 Fluorescence Polarization Assay.
Protocol 2: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
SJSA-1, HCT-116 p53+/+, and HCT-116 p53-/- cell lines
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours until a purple precipitate is visible.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value.
Protocol 3: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the induction of apoptosis by quantifying caspase-3 and -7 activities.
Materials:
-
Cancer cell line (e.g., SJSA-1)
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.
-
Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Protocol 4: Western Blot Analysis for p53 Pathway Activation
This protocol is used to detect changes in the protein levels of p53 and its downstream targets.
Materials:
-
Cancer cell line (e.g., SJSA-1)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control. An increase in p53, MDM2, and p21 levels, and cleavage of PARP would indicate activation of the p53 pathway.
Caption: General workflow for Western Blot analysis.
References
Application Notes and Protocols for (S,R,S)-MI-1061 in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, MI-1061 blocks the interaction between these two proteins, leading to the stabilization and activation of the p53 tumor suppressor protein. This activation of p53 in cancer cells with wild-type p53 can induce cell cycle arrest, apoptosis, and tumor growth inhibition. These application notes provide detailed information on the dosing and administration of this compound in preclinical mouse models, along with protocols for in vivo efficacy studies and pharmacodynamic analysis.
Mechanism of Action: MDM2-p53 Signaling Pathway
This compound targets the MDM2-p53 signaling pathway, a critical regulator of cell growth and apoptosis. Under normal physiological conditions, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. In many cancers, MDM2 is overexpressed, leading to excessive degradation of p53 and allowing cancer cells to evade apoptosis. MI-1061 competitively inhibits the binding of p53 to MDM2, thereby preventing p53 degradation. The stabilized p53 can then translocate to the nucleus, where it acts as a transcription factor to upregulate the expression of target genes such as p21 (CDKN1A), which mediates cell cycle arrest, and PUMA, which is involved in apoptosis.
Quantitative Data Summary
In Vivo Efficacy in Xenograft Models
This compound has demonstrated significant anti-tumor activity in mouse xenograft models of human cancers harboring wild-type p53.
| Parameter | SJSA-1 (Osteosarcoma) Xenograft | RS4;11 (Leukemia) Xenograft |
| Mouse Strain | Nude (nu/nu) or SCID | SCID or NSG |
| Drug Dose | 100 mg/kg | 100 mg/kg |
| Administration Route | Oral (p.o.), once daily | Oral (p.o.), once daily |
| Treatment Duration | 14-21 days | 14-21 days |
| Tumor Growth Inhibition | Significant tumor growth inhibition and regression observed. | Effective retardation of tumor growth.[1] |
| Animal Weight | No significant weight loss or signs of toxicity reported. | No significant weight loss or signs of toxicity reported.[1] |
Pharmacokinetic Profile in Mice (Oral Administration)
While specific pharmacokinetic data for this compound is not publicly available, the following table presents typical parameters for similar spiro-oxindole MDM2 inhibitors developed by the same research group, which can be used as an estimate.
| Parameter | Value (for related compounds) | Description |
| Tmax (hours) | 2 - 6 | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | 1000 - 5000 | Maximum plasma concentration. |
| t1/2 (hours) | 4 - 8 | Plasma half-life. |
| Oral Bioavailability (%) | 20 - 40 | The fraction of the administered dose that reaches systemic circulation. |
Pharmacodynamic Effects in SJSA-1 Xenograft Tumors
| Marker | Time Point (post-dose) | Effect |
| p53 | 3 - 6 hours | Robust upregulation of protein levels. |
| MDM2 | 3 - 6 hours | Upregulation of protein levels (due to p53-mediated transcription). |
| p21 | 3 - 6 hours | Upregulation of protein levels. |
| Cleaved PARP/Caspase-3 | 6 - 24 hours | Increased levels, indicating apoptosis induction. |
Experimental Protocols
Oral Formulation of this compound
For in vivo studies in mice, this compound can be formulated as a suspension for oral gavage. Due to its hydrophobic nature, a vehicle containing a combination of solvents and surfactants is recommended to ensure a uniform and stable suspension.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG400 (Polyethylene glycol 400)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or Water for Injection
Recommended Vehicle Composition: A commonly used vehicle for similar poorly soluble compounds consists of:
-
10% DMSO
-
40% PEG400
-
5% Tween-80
-
45% Saline
Protocol:
-
Weigh the required amount of this compound powder based on the desired dosing concentration and the number of animals to be treated.
-
In a sterile tube, dissolve the MI-1061 powder in DMSO by vortexing until fully dissolved.
-
Add PEG400 to the solution and vortex thoroughly.
-
Add Tween-80 and vortex until the solution is homogenous.
-
Slowly add the saline to the mixture while vortexing to form a stable suspension.
-
Visually inspect the suspension for any precipitation before administration. Prepare fresh daily.
In Vivo Xenograft Efficacy Study Workflow
This protocol outlines the general procedure for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.
Protocol:
-
Cell Culture: Culture SJSA-1 or RS4;11 cells in appropriate media and conditions until a sufficient number of cells are obtained.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Tumor Cell Inoculation: Harvest the cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment:
-
Treatment Group: Administer this compound (e.g., 100 mg/kg) orally once daily.
-
Control Group: Administer the vehicle solution orally once daily.
-
-
Data Collection: Continue to measure tumor volume and animal body weight 2-3 times per week throughout the study.
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed treatment duration (e.g., 21 days).
-
Tissue Collection: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis.
Western Blot Analysis of Pharmacodynamic Markers
Protocol:
-
Tumor Lysate Preparation: Homogenize the excised tumor tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Immunohistochemistry (IHC) for p21
Protocol:
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate the sections with a primary antibody against p21 overnight at 4°C.
-
Wash and incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
-
Develop the signal with a DAB chromogen substrate.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Dehydrate, clear, and mount the slides. Capture images using a microscope and quantify the percentage of p21-positive cells.
Conclusion
This compound is a promising MDM2 inhibitor with demonstrated in vivo anti-tumor activity in mouse models of cancers with wild-type p53. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute preclinical studies to further evaluate the therapeutic potential of this compound. Careful attention to the formulation, dosing regimen, and methods for assessing efficacy and pharmacodynamics is crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols: Cellular Response to (S,R,S)-MI-1061 and Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes serve as a comprehensive guide for studying the cellular effects of the small molecule inhibitor (S,R,S)-MI-1061. Initial research indicates that the user's query about "this compound" likely refers to a potent inhibitor of the MDM2-p53 protein-protein interaction, rather than a menin-MLL inhibitor. This document will first detail the activity and relevant protocols for this compound as an MDM2 inhibitor.
Recognizing the user's interest in the menin-MLL interaction, a critical therapeutic target in acute leukemias with KMT2A (formerly MLL) gene rearrangements, a second section is dedicated to well-characterized menin-MLL inhibitors. This section will provide data on sensitive cell lines and experimental protocols for assessing their activity.
Section 1: this compound, an MDM2-p53 Interaction Inhibitor
This compound is a potent and orally bioavailable small molecule that inhibits the interaction between MDM2 and the tumor suppressor protein p53[1][2][3]. By disrupting this interaction, MI-1061 stabilizes p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest and apoptosis in cancer cells with wild-type TP53[2][3].
Signaling Pathway of MDM2-p53 Interaction and Inhibition by MI-1061
Caption: MDM2-p53 signaling and MI-1061 inhibition.
Cell Lines Sensitive to this compound
The sensitivity to MI-1061 is primarily dependent on the wild-type status of the TP53 gene.
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 100 | [1][2] |
| HCT-116 p53+/+ | Colorectal Carcinoma | Wild-Type | 250 | [1][2] |
| HCT-116 p53-/- | Colorectal Carcinoma | Knockout | >10,000 | [1][2] |
| RS4;11 | Acute Lymphoblastic Leukemia | Wild-Type | 108 (similar compound) | [3] |
| Various AML/ALL cell lines | Acute Leukemia | Wild-Type | Potent (details in source) | [3] |
Experimental Protocols for Assessing MI-1061 Sensitivity
Caption: Workflow for assessing MI-1061 sensitivity.
This protocol determines the effect of MI-1061 on cell proliferation and viability.
Materials:
-
96-well cell culture plates
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of MI-1061 in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of MI-1061 or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 value using non-linear regression analysis.
This protocol is used to confirm the mechanism of action of MI-1061 by observing the accumulation of p53 and its downstream targets.
Materials:
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (p53, MDM2, p21, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with MI-1061 at a concentration around its IC50 for 6-24 hours.
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system. An increase in p53, MDM2, and p21 levels is expected upon MI-1061 treatment[2].
Section 2: Menin-MLL Interaction Inhibitors
The interaction between menin and MLL fusion proteins is a key driver of leukemogenesis in acute leukemias with KMT2A gene rearrangements. Small molecule inhibitors that disrupt this interaction have shown significant preclinical and clinical activity[4][5].
Signaling Pathway of Menin-MLL and its Inhibition
Caption: Menin-MLL signaling and its inhibition.
Cell Lines Sensitive to Menin-MLL Inhibitors
Sensitivity to menin-MLL inhibitors is strongly correlated with the presence of KMT2A (MLL) gene rearrangements.
| Inhibitor | Cell Line | MLL Fusion | GI50/IC50 (nM) | Reference |
| MI-2 | MV-4-11 | MLL-AF4 | 9,500 (GI50) | [6] |
| MI-2 | KOPN-8 | MLL-ENL | 7,200 (GI50) | [6] |
| MI-463 | MV-4-11 | MLL-AF4 | 15.3 (IC50) | [4] |
| MI-503 | MOLM-13 | MLL-AF9 | 250-570 (GI50 range) | [7][8] |
| MI-503 | MV-4-11 | MLL-AF4 | 250-570 (GI50 range) | [7][8] |
| MI-3454 | Various MLL-r | MLL-AF4/AF9/ENL | 7-27 (IC50 range) | [4][9] |
| VTP50469 | MOLM-13 | MLL-AF9 | Very Sensitive | [10] |
| VTP50469 | MV-4-11 | MLL-AF4 | Very Sensitive | [10] |
| M-89 | MV-4-11 | MLL-AF4 | 25 (IC50) | [4] |
| M-89 | MOLM-13 | MLL-AF9 | 54 (IC50) | [4] |
Experimental Protocols for Assessing Menin-MLL Inhibitor Sensitivity
Menin-MLL inhibitors often require a longer treatment duration to observe significant effects on cell viability due to their mechanism of action, which involves epigenetic modifications and changes in gene expression leading to differentiation.
Procedure:
-
Follow the general procedure for the MTT or a luminescence-based viability assay (e.g., CellTiter-Glo®).
-
Extend the treatment duration to 7-14 days.
-
Replenish the medium with the inhibitor every 3-4 days to maintain compound concentration.
-
Measure viability at multiple time points (e.g., day 3, 7, 10, and 14) to assess the time-dependent effect of the inhibitor[7].
This protocol measures the downregulation of key MLL fusion protein target genes, such as HOXA9 and MEIS1, which is a hallmark of on-target menin-MLL inhibitor activity.
Materials:
-
6-well cell culture plates
-
Menin-MLL inhibitor
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for HOXA9, MEIS1, and a housekeeping gene (e.g., ACTB, GAPDH)
Procedure:
-
Treat MLL-rearranged cells (e.g., MOLM-13, MV-4-11) with the menin-MLL inhibitor at a relevant concentration (e.g., 1-5x GI50) for 48-72 hours.
-
Extract total RNA from the cells.
-
Synthesize cDNA from 1 µg of RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for the target genes and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to vehicle-treated cells. A significant decrease in HOXA9 and MEIS1 expression is expected[5][11].
This assay directly assesses the ability of the inhibitor to disrupt the interaction between menin and the MLL fusion protein within the cell.
Procedure:
-
Transfect HEK293 cells with a plasmid expressing a tagged MLL fusion protein (e.g., Flag-MLL-AF9)[11].
-
48 hours post-transfection, treat the cells with the menin-MLL inhibitor or vehicle control for 4-6 hours.
-
Lyse the cells and perform immunoprecipitation using an anti-Flag antibody.
-
Elute the bound proteins and analyze the eluate by Western blot using antibodies against menin and the Flag tag.
-
A reduction in the amount of menin co-precipitated with the MLL fusion protein in inhibitor-treated cells indicates disruption of the interaction[11][12].
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mdpi.com [mdpi.com]
- 10. ashpublications.org [ashpublications.org]
- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Affinity Small-Molecule Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction Closely Mimic a Natural Protein–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S,R,S)-MI-1061 in Leukemia Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] In many leukemia types with wild-type p53, the tumor suppressor function of p53 is often negated by the overexpression of its negative regulator, MDM2.[2] this compound binds to the p53-binding pocket of MDM2, thereby preventing the MDM2-mediated degradation of p53.[1] This leads to the stabilization and activation of p53, resulting in the transcriptional activation of p53 target genes, which in turn can induce cell cycle arrest and apoptosis in leukemia cells.[2][3] These application notes provide detailed protocols for utilizing this compound in leukemia cell culture to assess its anti-leukemic activity.
Mechanism of Action
This compound functions by disrupting the interaction between MDM2 and p53. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2][4] By inhibiting this interaction, this compound leads to the accumulation of p53 protein. Activated p53 then transcriptionally upregulates target genes such as CDKN1A (encoding p21) and MDM2 (in a negative feedback loop), as well as pro-apoptotic genes like PUMA and BAX.[4][5] The activation of these downstream effectors ultimately results in cell cycle arrest and apoptosis in leukemia cells harboring wild-type p53.[2]
Data Presentation
The following tables summarize the in vitro efficacy of MDM2-p53 interaction inhibitors in various leukemia cell lines. While extensive data for this compound across a wide panel of leukemia cell lines is not publicly available, the data for structurally and functionally similar MDM2 inhibitors like Nutlin-3a and RG7388 are presented to provide a reference for expected potency.
Table 1: IC50 Values of MDM2 Inhibitors in Leukemia Cell Lines
| Cell Line | Leukemia Type | p53 Status | Compound | IC50 (µM) | Reference |
| OCI-AML3 | AML | Wild-type | Nutlin-3a | ~1-5 | [2] |
| MOLM-13 | AML | Wild-type | Nutlin-3a | ~1-5 | [2] |
| HL-60 | APL | Null | Nutlin-3a | >10 | [2] |
| NB4 | APL | Mutant | Nutlin-3a | >10 | [2] |
| Patient-derived | CLL | Wild-type | RG7388 | ~0.1-1 | [4] |
| Patient-derived | CLL | Non-functional | RG7388 | >10 | [4] |
AML: Acute Myeloid Leukemia, APL: Acute Promyelocytic Leukemia, CLL: Chronic Lymphocytic Leukemia
Table 2: Apoptosis Induction by MDM2 Inhibitors in Leukemia Cells
| Cell Line | Leukemia Type | Compound | Concentration (µM) | Treatment Time (h) | % Apoptotic Cells (Annexin V+) | Reference |
| OCI-AML3 | AML | Nutlin-3a | 5 | 72 | Significant increase vs. control | [2] |
| MOLM-13 | AML | Nutlin-3a | 5 | 72 | Significant increase vs. control | [2] |
| Patient-derived | CLL | RG7388 | 1 | 24 | Concentration-dependent increase | [4] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of leukemia cell lines by 50% (IC50).
Materials:
-
Leukemia cell lines (e.g., MOLM-13, MV4-11)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture leukemia cells to logarithmic growth phase.
-
Perform a cell count and determine viability using Trypan Blue exclusion.
-
Seed cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Pipette up and down to dissolve the formazan (B1609692) crystals.
-
-
Measurement:
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound using flow cytometry.
Materials:
-
Leukemia cell lines
-
Culture medium
-
This compound
-
DMSO
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed leukemia cells in a 6-well plate at a density of 2-5 x 10^5 cells/mL.
-
Treat cells with this compound at various concentrations (e.g., 1x, 5x, and 10x the IC50 value) and a vehicle control for 24-48 hours.
-
-
Cell Harvesting and Washing:
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Protocol 3: Western Blot Analysis of p53 Pathway Activation
This protocol assesses the effect of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.
Materials:
-
Leukemia cell lines
-
Culture medium
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in Protocol 2.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
-
Troubleshooting
-
High variability in IC50 values: Ensure consistent cell seeding density and logarithmic growth phase of cells. Check for potential precipitation of the compound at high concentrations.
-
Low apoptosis induction: Confirm the p53 status of the cell line, as this compound is most effective in p53 wild-type cells. Optimize treatment time and concentration.
-
Weak signal in Western blot: Increase the amount of protein loaded, optimize antibody concentrations, and ensure efficient protein transfer.
Conclusion
This compound is a valuable research tool for investigating the role of the MDM2-p53 pathway in leukemia. The provided protocols offer a framework for assessing its efficacy in vitro. Proper experimental design and optimization are crucial for obtaining reliable and reproducible results. These studies will contribute to a better understanding of the therapeutic potential of MDM2 inhibitors in the treatment of leukemia.
References
- 1. ubigene.us [ubigene.us]
- 2. MDM2 antagonists induce p53-dependent apoptosis in AML: implications for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Non-genotoxic MDM2 inhibition selectively induces a pro-apoptotic p53 gene signature in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p53 Activation by (S,R,S)-MI-1061
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by regulating the cell cycle, apoptosis, and DNA repair. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. In many cancers with wild-type p53, the p53 signaling pathway is abrogated by the overexpression of MDM2.[1]
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 interaction.[2] By binding to MDM2, MI-1061 blocks its interaction with p53, leading to the stabilization and accumulation of p53 in the nucleus.[3] This activation of p53 restores its tumor-suppressive functions, including the transcriptional upregulation of downstream targets such as the cyclin-dependent kinase inhibitor p21 and MDM2 itself (in a negative feedback loop), ultimately leading to cell cycle arrest and apoptosis in cancer cells.[4][5]
These application notes provide a detailed protocol for utilizing Western blot analysis to monitor the activation of the p53 pathway in cancer cell lines upon treatment with this compound.
Signaling Pathway
The inhibition of the MDM2-p53 interaction by this compound initiates a signaling cascade that results in the activation of p53. Under normal conditions, MDM2 ubiquitinates p53, marking it for degradation by the proteasome. Treatment with this compound disrupts this interaction, leading to the accumulation of p53. Activated p53 then translocates to the nucleus and induces the transcription of target genes, including CDKN1A (p21) and MDM2.
Experimental Workflow
The general workflow for assessing p53 activation by this compound involves cell culture, treatment with the inhibitor, preparation of cell lysates, and subsequent analysis by Western blot.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 Monoclonal Antibody (DO-1) (MA5-12571) [thermofisher.com]
Application Notes and Protocols: Flow Cytometry for Apoptosis Detection Following (S,R,S)-MI-1061 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction. In normal cells, the p53 tumor suppressor protein is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] Many cancer cells with wild-type p53 overexpress MDM2, effectively inactivating the p53 pathway and promoting cell survival. This compound and similar molecules are designed to disrupt the MDM2-p53 interaction, leading to the stabilization and activation of p53.[3] Activated p53 can then transcriptionally activate target genes that induce cell cycle arrest and apoptosis, making it a promising therapeutic strategy for cancers with a functional p53 pathway.[2][4][5]
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines, such as the acute myeloid leukemia (AML) cell line MOLM-13, following treatment with this compound, using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
Principle of the Assay
Apoptosis is a programmed cell death process characterized by distinct morphological and biochemical changes.[6] One of the earliest events in apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[6] Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and bind to DNA, emitting a strong red fluorescence.[7] By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Data Presentation
The following table summarizes representative quantitative data from studies assessing apoptosis in cancer cell lines after treatment with MDM2-p53 interaction inhibitors.
| Cell Line | Treatment | Concentration (µM) | Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| SJSA-1 (Osteosarcoma) | Nutlin-3 | 10 | 24 | 25.0 | 10.0 | 35.0 |
| 10 | 48 | 40.0 | 25.0 | 65.0 | ||
| CLL (Chronic Lymphocytic Leukemia) | Nutlin-3a | 1 | 72 | 10.2 | 5.2 | 15.4 |
| 2.5 | 72 | 28.5 | 14.2 | 42.7 | ||
| 5 | 72 | 45.1 | 19.1 | 64.2 | ||
| 10 | 72 | 52.3 | 22.0 | 74.3 | ||
| MOLM-13 (AML) | MI-63 (related MDM2 inhibitor) | 5 | 48 | - | - | Significant increase |
| OCI-AML3 (AML) | MI-63 (related MDM2 inhibitor) | 5 | 48 | - | - | Significant increase |
Data for Nutlin-3 and Nutlin-3a are adapted from published studies to represent typical results. Data for MI-63 is qualitative as presented in the source material.[4][8]
Experimental Protocols
Materials
-
This compound
-
Leukemia cell line (e.g., MOLM-13, with wild-type p53)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well cell culture plates
-
Flow cytometer
Cell Culture and Treatment
-
Culture MOLM-13 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells at a density of 5 x 10^5 cells/mL in 6-well plates.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and an untreated control.
Annexin V-PI Staining Protocol
-
After the treatment period, collect the cells from each well into flow cytometry tubes.
-
Centrifuge the cells at 300 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (typically excited by a 488 nm laser and detected with a >670 nm longpass filter).
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated cells to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000) for statistical analysis.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic, and necrotic).
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced apoptosis.
Experimental Workflow for Apoptosis Detection
Caption: Workflow for apoptosis detection by flow cytometry.
p53-Mediated Apoptotic Signaling Pathway
References
- 1. Structural insights into the transcription-independent apoptotic pathway of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. The study of apoptotic cells by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-MI-1061 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-MI-1061 is a potent and specific small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By disrupting the binding of MDM2 to p53, this compound prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the stabilization and activation of p53, a critical tumor suppressor protein. The activation of p53 can trigger cell cycle arrest, apoptosis, and senescence in cancer cells harboring wild-type p53, making this compound a promising candidate for cancer therapy.[2][3] These application notes provide detailed information on the solubility of this compound and protocols for its preparation for in vitro and in vivo experiments.
Physicochemical and In Vitro Activity Data
The following tables summarize the key physicochemical and in vitro activity data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₃₀H₂₆Cl₂FN₃O₄ | [4] |
| Molecular Weight | 582.45 g/mol | [4] |
| MDM2 Binding Affinity (Kᵢ) | 0.16 nM | [1][2] |
| MDM2 Inhibition (IC₅₀) | 4.4 nM | [1][2] |
Table 1: Physicochemical Properties and Binding Affinity of this compound.
| Cell Line | p53 Status | IC₅₀ (nM) | Reference |
| SJSA-1 (Osteosarcoma) | Wild-Type | 100 | [1][2] |
| HCT-116 (Colorectal Carcinoma) | Wild-Type | 250 | [1][2] |
| HCT-116 (Colorectal Carcinoma) | Knockout | >10,000 | [1][2] |
| RS4;11 (Acute Lymphoblastic Leukemia) | Wild-Type | - | [5] |
| MV4;11 (Acute Myeloid Leukemia) | Wild-Type | - | [5] |
Table 2: In Vitro Cell Growth Inhibition by this compound. Note: Specific IC₅₀ values for RS4;11 and MV4;11 were not explicitly stated for MI-1061 in the search results, but it was used as a comparator to more potent degraders.[5]
Solubility and Storage
Proper dissolution and storage of this compound are critical for maintaining its stability and activity in experimental settings.
| Solvent | Concentration | Comments | Reference |
| DMSO | ≥ 10 mM | A stock solution of 10 mM in DMSO is readily achievable. | [1] |
| In Vivo Formulation 1 | ≥ 3 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [6] |
| In Vivo Formulation 2 | ≥ 3 mg/mL | 10% DMSO, 90% Corn oil | [6] |
Table 3: Solubility of this compound.
Storage:
-
Solid: Store at -20°C for up to 3 years.
-
In Solvent: Store at -80°C for up to 1 year.[7]
Signaling Pathway
This compound functions by inhibiting the MDM2 E3 ubiquitin ligase, which normally targets the p53 tumor suppressor for degradation. This leads to the accumulation of p53 in the nucleus, where it can transactivate its target genes, resulting in cell cycle arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbr-pub.org.cn [jbr-pub.org.cn]
- 4. researchgate.net [researchgate.net]
- 5. In vitro and in vivo characterization of a novel, highly potent p53-MDM2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (S,R,S)-MI-1061_TargetMol [targetmol.com]
Application Notes and Protocols for Combining (S,R,S)-MI-1061 with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive framework for investigating the therapeutic potential of combining the potent and orally bioavailable MDM2 inhibitor, (S,R,S)-MI-1061, with conventional chemotherapy agents. This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53, leading to p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type p53. The combination of MI-1061 with other cytotoxic or targeted agents holds the potential for synergistic anti-tumor activity, overcoming drug resistance, and reducing treatment-related toxicity. This document outlines detailed protocols for in vitro and in vivo studies to assess the efficacy and synergy of such combination therapies. While specific preclinical data on the combination of this compound with other chemotherapy agents is not yet extensively published, the provided methodologies offer a robust guide for researchers to generate and evaluate such data.
Introduction and Rationale
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers retaining wild-type p53, its function is abrogated by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. This compound is a small molecule inhibitor that binds to MDM2, preventing its interaction with p53. This leads to the stabilization and activation of p53, thereby restoring its tumor-suppressive functions.
Combining this compound with standard chemotherapy agents is a promising strategy for several reasons:
-
Synergistic Effects: Chemotherapy-induced DNA damage can activate p53. By preventing p53 degradation with MI-1061, the apoptotic response to chemotherapy may be significantly enhanced.
-
Overcoming Resistance: In tumors where resistance to chemotherapy is mediated by the suppression of p53-dependent apoptotic pathways, MI-1061 can restore sensitivity.
-
Dose Reduction: Synergistic interactions may allow for the use of lower doses of conventional chemotherapy agents, potentially reducing their associated toxicities.
This document provides detailed protocols to enable researchers to explore these potential benefits in a preclinical setting.
Signaling Pathway
The primary mechanism of action of this compound is the reactivation of the p53 signaling pathway. The following diagram illustrates the central role of p53 and the intervention point of MI-1061.
Experimental Protocols
The following protocols are designed to assess the in vitro and in vivo efficacy of combining this compound with other chemotherapy agents.
In Vitro Combination Studies
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with a chemotherapy agent on cancer cell viability.
Materials:
-
Cancer cell lines with wild-type p53
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Chemotherapy agent of interest (solubilized in a suitable solvent)
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the chemotherapy agent in cell culture medium.
-
Treatment:
-
Single Agent: Treat cells with increasing concentrations of MI-1061 alone and the chemotherapy agent alone to determine their individual IC50 values.
-
Combination: Treat cells with a matrix of concentrations of both drugs. A common approach is to use a fixed ratio of the two drugs based on their individual IC50 values (e.g., 4:1, 1:1, 1:4 ratios of their IC50s).
-
-
Incubation: Incubate the treated plates for a period relevant to the cell line's doubling time (typically 48-72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the absorbance or luminescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the IC50 values for each single agent.
-
Use software such as CompuSyn or SynergyFinder to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Apoptosis and Cell Cycle Analysis
Objective: To investigate the mechanisms underlying the observed synergistic effects by analyzing apoptosis and cell cycle distribution.
Materials:
-
Cancer cells treated as described in the in vitro combination study
-
Flow cytometer
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
PI/RNase staining buffer for cell cycle analysis
Apoptosis Protocol:
-
Cell Treatment: Treat cells in 6-well plates with MI-1061, the chemotherapy agent, and their combination at synergistic concentrations determined from the viability assay.
-
Cell Harvesting: After the desired incubation period (e.g., 24-48 hours), collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Cell Cycle Protocol:
-
Cell Treatment and Harvesting: Follow steps 1 and 2 from the apoptosis protocol.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the cells and resuspend them in PI/RNase staining buffer.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line known to form xenografts
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, MI-1061 alone, chemotherapy agent alone, combination).
-
Treatment Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage for MI-1061, intraperitoneal injection for the chemotherapy agent).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period or until tumors in the control group reach a predetermined maximum size.
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between treatment groups.
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and structured tables for easy comparison. Below are template tables for presenting key findings.
Table 1: In Vitro Cell Viability and Combination Index
| Cell Line | Drug | IC50 (µM) | Combination Ratio (MI-1061:Chemo) | Combination Index (CI) at ED50 | Synergy/Antagonism |
| Cell Line A | MI-1061 | ||||
| Chemo X | 1:1 | ||||
| Cell Line B | MI-1061 | ||||
| Chemo X | 1:1 |
Table 2: In Vitro Apoptosis and Cell Cycle Analysis
| Treatment Group | % Early Apoptosis | % Late Apoptosis/Necrosis | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||||
| MI-1061 | |||||
| Chemo X | |||||
| Combination |
Table 3: In Vivo Xenograft Study - Tumor Growth Inhibition
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | p-value vs. Control | p-value vs. Single Agents |
| Vehicle Control | |||||
| MI-1061 | |||||
| Chemo X | |||||
| Combination |
Experimental Workflow Visualization
The following diagram provides a logical workflow for investigating the combination of this compound with a chemotherapy agent.
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in combination with other chemotherapy agents. By systematically assessing in vitro synergy, elucidating the underlying mechanisms of action, and validating efficacy in in vivo models, researchers can generate the critical data needed to advance promising combination therapies toward clinical development. The reactivation of the p53 pathway by MI-1061 represents a powerful strategy to enhance the efficacy of existing cancer treatments, and rigorous preclinical evaluation is the essential first step in realizing this potential.
Troubleshooting & Optimization
Improving the efficacy of (S,R,S)-MI-1061 in vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (S,R,S)-MI-1061, a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key in vitro and in vivo data to improve the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2][3] In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and suppressing its tumor-suppressing functions. MI-1061 competitively binds to the p53-binding pocket on MDM2, preventing this interaction. This leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and tumor growth inhibition.[1][4][5]
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: The efficacy of MI-1061 is dependent on the p53 status of the cancer cells. It is most effective in cell lines harboring wild-type p53.[4] For instance, it shows high potency in cell lines like SJSA-1 (osteosarcoma) and HCT-116 p53+/+ (colon cancer).[1][2][3] In contrast, it is significantly less active in p53-mutated or p53-null cell lines, such as HCT-116 p53-/-.[2][3]
Q3: What is the recommended formulation for in vivo studies?
A3: For oral administration (p.o.), a suitable vehicle is required to ensure solubility and bioavailability. While the specific vehicle for the key in vivo study cited is not detailed, common formulations for similar compounds involve suspensions in vehicles such as 0.5% methylcellulose (B11928114) (MC) in water, or a mixture of PEG300, Tween-80, and saline. It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration.
Q4: What are the key differences between MI-1061 and PROTACs like MD-224 that use it as a warhead?
A4: MI-1061 is an inhibitor that blocks the MDM2-p53 interaction, leading to an accumulation of both p53 and MDM2 proteins.[4] In contrast, a PROTAC (Proteolysis Targeting Chimera) like MD-224, which uses MI-1061 to bind to MDM2, is a degrader. It links MDM2 to an E3 ubiquitin ligase, causing the degradation of the MDM2 protein. This can lead to a more sustained and potent activation of p53 and has been shown to be more effective than MI-1061 in certain models.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no in vivo efficacy | Incorrect p53 status of the xenograft model. | Confirm that the cell line used for the xenograft has wild-type p53. The activity of MI-1061 is p53-dependent.[4] |
| Poor bioavailability. | Optimize the formulation vehicle. Ensure the compound is properly dissolved or suspended. Consider performing pharmacokinetic (PK) studies to assess drug exposure in plasma and tumor tissue. | |
| Suboptimal dosing regimen. | The reported effective dose is 100 mg/kg, administered orally once daily.[1][3] If efficacy is low, consider if the dosing frequency or amount is sufficient for your model, though dose escalation should be paired with toxicity monitoring. | |
| High toxicity or animal weight loss | Dose is too high for the selected animal model. | Reduce the dosage. The published study on the SJSA-1 model reported no significant weight loss or toxicity at 100 mg/kg daily.[1] However, sensitivity can vary between different mouse strains and tumor models. |
| Vehicle-related toxicity. | Run a vehicle-only control group to assess the tolerability of the formulation itself. | |
| Inconsistent results between experiments | Variability in compound formulation. | Prepare fresh formulations for each experiment. Ensure consistent preparation methods to avoid variability in concentration and solubility. |
| Variability in tumor size at the start of treatment. | Randomize animals into treatment groups only after tumors have reached a predetermined, uniform size (e.g., ~100-200 mm³). | |
| Difficulty dissolving the compound | Poor solubility in the chosen solvent. | For in vitro stock solutions, use DMSO. For in vivo formulations, sonication may help improve solubility in appropriate vehicles. Always check for precipitation before administration. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay |
| Ki | 0.16 nM | Binding affinity to MDM2[1][2][3][4] |
| IC50 | 4.4 nM | MDM2-p53 interaction inhibition[1][2][3] |
| IC50 (SJSA-1 cells) | 100 nM | Cell growth inhibition[2][3] |
| IC50 (HCT-116 p53+/+ cells) | 250 nM | Cell growth inhibition[2][3] |
| IC50 (HCT-116 p53-/- cells) | >10,000 nM | Cell growth inhibition[2][3] |
Table 2: In Vivo Efficacy of this compound in SJSA-1 Xenograft Model
| Parameter | Value |
| Animal Model | Mice with SJSA-1 xenograft tumors |
| Dose | 100 mg/kg[1][3] |
| Administration Route | Oral (p.o.)[1][3] |
| Dosing Schedule | Daily for 14 days[1][3] |
| Outcome | Significant tumor regression[1][3] |
| Toxicity | No significant weight loss or other signs of toxicity[1] |
Experimental Protocols
In Vivo Antitumor Efficacy Study
This protocol is based on the methodology described for evaluating this compound in the SJSA-1 xenograft model.[1][3]
-
Cell Culture and Implantation:
-
Culture SJSA-1 cells (human osteosarcoma, wild-type p53) in appropriate media until they reach the desired number for implantation.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude mice).
-
-
Tumor Growth and Group Randomization:
-
Monitor tumor growth regularly using caliper measurements. Calculate tumor volume using the formula: (Length × Width²) / 2.
-
When tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
-
Compound Formulation and Administration:
-
Prepare the this compound formulation at the desired concentration (e.g., for a 100 mg/kg dose).
-
Prepare a vehicle-only formulation for the control group.
-
Administer the compound or vehicle orally (p.o.) to the respective groups once daily for the duration of the study (e.g., 14 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the treatment period, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
-
Pharmacodynamic (PD) Marker Analysis
-
Sample Collection:
-
At a specified time point after the final dose (e.g., 4-8 hours), collect tumor tissue and other relevant organs.
-
Immediately snap-freeze the tissues in liquid nitrogen or process them for protein extraction.
-
-
Western Blot Analysis:
-
Homogenize the tumor tissues and extract total protein using a suitable lysis buffer.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p53, MDM2, p21 (a downstream target of p53), and a loading control (e.g., GAPDH or β-actin).[1]
-
Incubate with the appropriate secondary antibodies and visualize the protein bands. An increase in p53, MDM2, and p21 levels in the MI-1061 treated group would confirm target engagement.[1]
-
Visualizations
Signaling Pathway
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vivo efficacy testing of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Drug Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to small molecule inhibitors in cancer cells. The content is organized to address potential challenges with two distinct classes of inhibitors: MDM2-p53 interaction inhibitors, such as MI-1061, and Menin-MLL inhibitors.
Section 1: Resistance to MDM2-p53 Interaction Inhibitors (e.g., MI-1061)
(S,R,S)-MI-1061 is a potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1][2] It works by disrupting the binding of MDM2 to p53, leading to the activation of the p53 pathway, which can induce cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2][3] Resistance to MDM2 inhibitors is a significant challenge in their clinical development.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of MI-1061?
MI-1061 is a potent inhibitor of the MDM2-p53 protein-protein interaction, with an IC50 of 4.4 nM and a Ki of 0.16 nM.[1][4] By binding to MDM2 in the p53-binding pocket, it prevents the MDM2-mediated ubiquitination and degradation of p53.[2] This leads to the accumulation and activation of p53, resulting in the transcriptional upregulation of p53 target genes such as MDM2, p21, and PUMA.[3] The activation of this pathway ultimately leads to cell cycle arrest and apoptosis in cancer cells harboring wild-type p53.[2][3]
Q2: My cancer cell line, which was initially sensitive to MI-1061, has developed resistance. What are the potential mechanisms?
The primary mechanism of acquired resistance to MDM2 inhibitors like MI-1061 is the acquisition of mutations in the TP53 gene.[5] Since the efficacy of MI-1061 is dependent on wild-type p53, mutations in the DNA binding or dimerization domains of p53 can render the protein non-functional, thus making the cells resistant to the effects of MDM2 inhibition.[5] Other potential, though less commonly documented, mechanisms could include alterations in drug efflux pumps or the activation of alternative survival pathways.
Q3: How can I confirm if my resistant cells have acquired a p53 mutation?
To confirm a p53 mutation, you should perform Sanger sequencing or next-generation sequencing (NGS) of the TP53 gene in both your parental (sensitive) and resistant cell lines. A comparison of the sequences will reveal any acquired mutations in the resistant population.
Q4: Are there any strategies to overcome resistance to MI-1061?
Yes, if resistance is mediated by p53 mutation, one strategy is to use agents that can restore the function of mutant p53. For example, the small molecule RITA has been shown to overcome resistance to MDM2 inhibitors by reactivating mutant p53.[5] Combination therapies can also be explored. For instance, combining MDM2 inhibitors with other anti-cancer agents may enhance efficacy and delay the onset of resistance.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Troubleshooting Steps |
| Decreased sensitivity to MI-1061 in a previously sensitive cell line. | 1. Acquired p53 mutation.2. Development of multidrug resistance (e.g., upregulation of ABC transporters).3. Activation of bypass signaling pathways. | 1. Sequence the TP53 gene in parental and resistant cells.2. Perform a Western blot to check for p53 protein levels and downstream targets (p21, MDM2) after treatment. In resistant cells, you may see high p53 levels but no induction of target genes.[5]3. Use a pan-ABC transporter inhibitor to see if sensitivity is restored.4. Perform phosphoproteomic or RNA-seq analysis to identify activated bypass pathways. |
| High variability in cell viability assay results. | 1. Inconsistent cell seeding density.2. Fluctuation in drug concentration.3. Assay performed outside the linear range. | 1. Ensure uniform cell seeding and distribution in multi-well plates.2. Prepare fresh drug dilutions for each experiment from a validated stock.3. Optimize cell number and assay duration to ensure logarithmic growth during the experiment.[7] |
| No induction of p53 target genes (p21, MDM2) after MI-1061 treatment. | 1. p53 is mutated or non-functional.2. Insufficient drug concentration or treatment time.3. Technical issue with the assay (e.g., qPCR, Western blot). | 1. Confirm the p53 status of your cell line.2. Perform a dose-response and time-course experiment to determine the optimal conditions for target gene induction.3. Include appropriate positive and negative controls in your experiments. |
Quantitative Data Summary
Table 1: In Vitro Activity of MI-1061 in p53 Wild-Type and Mutant Cell Lines
| Cell Line | p53 Status | IC50 (nM) | Reference |
| SJSA-1 | Wild-Type | 100 | [2] |
| HCT-116 p53+/+ | Wild-Type | 250 | [2] |
| HCT-116 p53-/- | Null | >10,000 | [2] |
| RS4;11 | Wild-Type | 4.4 - 33.1 (range for MD-224, a more potent derivative) | [3] |
| p53 mutant leukemia cell lines | Mutant | >10,000 | [3] |
Section 2: Resistance to Menin-MLL Inhibitors
Menin inhibitors are a class of drugs that disrupt the interaction between menin and MLL (KMT2A), which is crucial for the leukemogenic activity of MLL-rearranged or NPM1-mutant leukemias.[8][9] These inhibitors have shown promising results in clinical trials, but resistance remains a significant hurdle.[9][10]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Menin-MLL inhibitors?
Menin-MLL inhibitors work by disrupting the critical interaction between the menin protein and the MLL1 fusion protein (in MLL-rearranged leukemia) or the wild-type MLL1 protein (in NPM1-mutant leukemia).[8][9] This interaction is essential for the aberrant expression of downstream target genes, such as HOX genes and MEIS1, which drive leukemic cell proliferation and block differentiation.[8] By inhibiting this interaction, these drugs lead to the downregulation of these target genes, releasing the differentiation block and promoting the maturation of leukemic cells.[8]
Q2: What are the known mechanisms of resistance to Menin-MLL inhibitors?
Both genetic and non-genetic mechanisms of resistance to Menin-MLL inhibitors have been identified.
-
Genetic Resistance: The most common mechanism is the acquisition of somatic mutations in the MEN1 gene, which encodes the menin protein.[8][11] These mutations often occur at the drug-binding interface, preventing the inhibitor from effectively binding to menin without disrupting the interaction with MLL1.[11] This leads to sustained chromatin occupancy of the Menin-MLL1 complex and continued expression of target genes.[11]
-
Non-Genetic/Adaptive Resistance: In the absence of MEN1 mutations, resistance can arise from epigenetic and transcriptional reprogramming.[9] This can involve alterations in super-enhancer activity and the activation of alternative survival pathways, such as those involving MYC.[9][10] Depletion of components of the non-canonical polycomb repressive complex PRC1.1 has also been shown to confer resistance.[10][12]
Q3: How can I determine the mechanism of resistance in my cell line?
A multi-pronged approach is recommended:
-
Sequence the MEN1 gene: This will identify any acquired mutations that could explain resistance.[11]
-
Gene Expression Analysis: Use RNA-seq to compare the transcriptomes of sensitive and resistant cells. Look for the sustained expression of MLL target genes (HOXA9, MEIS1) in resistant cells upon treatment. Also, look for the upregulation of potential bypass pathways.[9]
-
Chromatin Analysis: Techniques like ChIP-seq for H3K27Ac can reveal changes in the super-enhancer landscape, while ATAC-seq can identify alterations in chromatin accessibility.[9]
Q4: What are some strategies to overcome resistance to Menin-MLL inhibitors?
-
Combination Therapies: For non-genetic resistance, combining Menin-MLL inhibitors with other targeted agents can be effective. For example, co-treatment with BET inhibitors (like OTX015) or SMARCA2/4 inhibitors (like FHD-286) has shown synergistic effects.[9] In cases where resistance is driven by the loss of PRC1.1 components, the BCL-2 inhibitor venetoclax (B612062) has been shown to be effective.[10]
-
Next-Generation Inhibitors: Developing new Menin-MLL inhibitors that can bind to the mutant menin protein is an active area of research.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Troubleshooting Steps |
| Loss of efficacy of a Menin-MLL inhibitor in an MLL-rearranged or NPM1-mutant cell line. | 1. Acquired MEN1 mutation.2. Non-genetic resistance through epigenetic reprogramming. | 1. Sequence the MEN1 gene in parental and resistant cells.[11]2. Perform RNA-seq and ChIP-seq to analyze changes in gene expression and chromatin state.[9]3. Test combination therapies with inhibitors of potential bypass pathways (e.g., BET inhibitors, BCL-2 inhibitors).[9][10] |
| No differentiation observed in leukemic cells after treatment with a Menin-MLL inhibitor. | 1. Cell line is not dependent on the Menin-MLL interaction.2. Insufficient drug exposure.3. Resistance has developed. | 1. Confirm the genetic background of your cell line (MLL-rearrangement or NPM1 mutation).2. Perform a dose-response and time-course experiment, monitoring differentiation markers (e.g., CD11b, CD14 by flow cytometry).3. If initially responsive, investigate mechanisms of acquired resistance as described above. |
Quantitative Data Summary
Table 2: Impact of PRC1.1 Depletion on Menin Inhibitor IC50
| Cell Model | Genetic Background | Gene Depleted | Fold Change in IC50 (VTP50469) | Reference |
| Human KMT2A-rearranged | MLL-AF9 | PRC1.1 components | Markedly increased | [10] |
| Murine KMT2A-rearranged | MLL-AF9 | PRC1.1 components | Markedly increased | [10] |
Experimental Protocols & Visualizations
Protocol 1: Generation of Drug-Resistant Cancer Cell Lines
This protocol describes a general method for generating drug-resistant cell lines through continuous exposure to a small molecule inhibitor.[13][14]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
Small molecule inhibitor (e.g., MI-1061 or a Menin-MLL inhibitor)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Cell viability assay reagent (e.g., MTS, CellTiter-Glo)
-
Multi-well plates
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in the presence of the inhibitor at a concentration equal to the IC50.
-
Monitor Cell Viability: Monitor the cells daily. Initially, a significant number of cells will die.
-
Allow for Recovery: Continue to culture the surviving cells in the drug-containing medium, changing the medium every 2-3 days. The surviving cells will eventually start to proliferate.
-
Incremental Dose Escalation: Once the cells are growing steadily, increase the drug concentration by 1.5 to 2-fold.[13]
-
Repeat and Expand: Repeat steps 3-5, gradually increasing the drug concentration over several weeks to months. At each stage of increased resistance, freeze down a stock of the cells.[13]
-
Characterize the Resistant Line: Once a cell line is established that can proliferate at a significantly higher drug concentration than the parental line, confirm the resistance by re-evaluating the IC50. The resistant line should have a significantly higher IC50 value.[13]
Caption: Workflow for generating drug-resistant cell lines.
Protocol 2: Western Blotting to Assess Pathway Activation
This protocol is for assessing the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
Parental and resistant cells
-
Small molecule inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-phospho-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat parental and resistant cells with the inhibitor at various concentrations and time points. Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Caption: Simplified signaling pathway of MI-1061 action.
Caption: Logical workflow for investigating drug resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug resistance to inhibitors of the human double minute-2 E3 ligase is mediated by point mutations of p53, but can be overcome with the p53 targeting agent RITA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting an MDM2/MYC Axis to Overcome Drug Resistance in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ashpublications.org [ashpublications.org]
- 11. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Off-Target Effects of Small Molecule Inhibitors
Important Notice: The topic "(S,R,S)-MI-1061" as specified in the query appears to conflate two distinct research compounds. Our database indicates that This compound is a potent inhibitor of the MDM2-p53 protein-protein interaction, while (S,R,S)-AHPC-Me is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, commonly used to generate Proteolysis-Targeting Chimeras (PROTACs).
These molecules have fundamentally different mechanisms of action and, therefore, distinct potential off-target effect profiles. To provide accurate and relevant technical support, this guide is divided into two sections. Please refer to the section that corresponds to the compound you are using in your research.
Section 1: this compound, an MDM2-p53 Interaction Inhibitor
This section provides troubleshooting guides and FAQs for researchers using this compound or other potent MDM2 inhibitors to reactivate the p53 tumor suppressor pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable small molecule that inhibits the protein-protein interaction between MDM2 and the p53 tumor suppressor.[1][2] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[3][4] By blocking this interaction, MI-1061 stabilizes and activates p53, leading to the transcription of p53 target genes that induce cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][5]
Q2: Are the observed toxicities with MDM2 inhibitors considered on-target or off-target effects?
A2: Most of the common toxicities associated with MDM2 inhibitors are considered on-target effects.[6] Because MDM2 is also present in normal, healthy cells, inhibiting its function leads to the activation of p53 in these tissues. This can result in side effects, particularly in rapidly dividing tissues. Common on-target toxicities observed in clinical trials of MDM2 inhibitors include hematological effects like thrombocytopenia (low platelets) and anemia, as well as gastrointestinal issues such as nausea and diarrhea.[6][7]
Q3: What is the selectivity profile of MI-1061?
Quantitative Data Summary
| Compound | Target Interaction | Ki (nM) | IC50 (nM) | Cell Line IC50 (p53 WT) | Cell Line IC50 (p53 null) |
| This compound | MDM2-p53 | 0.16 | 4.4 | 100 nM (SJSA-1), 250 nM (HCT-116) | >10,000 nM (HCT-116 p53-/-) |
Data compiled from MedchemExpress and other sources.[1][2][5]
Troubleshooting Guide
Issue 1: Unexpectedly high toxicity or cell death in normal (non-cancerous) cell lines or in vivo models.
-
Possible Cause: On-target p53 activation in healthy cells. Normal tissues, especially those with high proliferation rates like hematopoietic stem cells and gastrointestinal epithelium, are sensitive to p53-induced cell cycle arrest and apoptosis.[9]
-
Troubleshooting Steps:
-
Confirm p53 Status: Ensure your "normal" cell lines are indeed wild-type for p53.
-
Dose-Response Titration: Perform a careful dose-response curve to find the therapeutic window where cancer cells are selectively killed while minimizing toxicity to normal cells.
-
Pulsed Dosing: In animal studies, consider a pulsed or intermittent dosing schedule rather than continuous daily dosing. This can allow normal tissues time to recover from transient p53 activation.
-
Monitor Biomarkers: Use Western blot to check for levels of p53 and its downstream targets (e.g., p21, PUMA) in both tumor and normal tissues. High levels of p53 activation in normal tissue can predict toxicity.[1]
-
Issue 2: Lack of efficacy in a p53 wild-type cancer cell line.
-
Possible Cause 1: Misidentified p53 status. The cell line may have an uncharacterized mutation in the p53 pathway.
-
Troubleshooting Steps:
-
Sequence TP53 Gene: Verify the TP53 gene sequence in your cell line.
-
Functional p53 Assay: Treat cells with a known DNA damaging agent (e.g., etoposide) and confirm p53 accumulation and induction of p21 via Western blot to ensure the pathway is functional.
-
-
Possible Cause 2: Upregulation of downstream p53 escape mechanisms in the cancer cells.
-
Troubleshooting Steps:
-
Assess Anti-Apoptotic Proteins: Check for overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-xL, which can confer resistance to p53-mediated apoptosis.
-
Combination Therapy: Consider combining the MDM2 inhibitor with other agents. For example, combining with a BH3 mimetic can help overcome Bcl-2-mediated resistance.[3]
-
Experimental Protocols & Visualizations
-
Cell Treatment: Plate cells (e.g., SJSA-1 and a normal fibroblast line) and allow them to adhere overnight. Treat with a dose-response of MI-1061 (e.g., 0, 10, 100, 1000 nM) for 12-24 hours. Include a positive control (e.g., 10 µM etoposide).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-p53, anti-MDM2, anti-p21, and a loading control (e.g., anti-GAPDH or anti-β-actin).
-
Secondary Antibody & Imaging: Wash membrane with TBST, incubate with HRP-conjugated secondary antibody for 1 hour, and detect signal using an ECL substrate and chemiluminescence imager.
-
Analysis: Expect to see an accumulation of p53 and an increase in MDM2 and p21 levels in MI-1061-treated p53 wild-type cells.
Caption: On-target pathway of this compound.
Caption: Troubleshooting workflow for MI-1061 experiments.
Section 2: (S,R,S)-AHPC-Me, a VHL Ligand for PROTACs
This section provides troubleshooting guides and FAQs for researchers using (S,R,S)-AHPC-Me as a component in a Proteolysis-Targeting Chimera (PROTAC).
Frequently Asked Questions (FAQs)
Q1: What is (S,R,S)-AHPC-Me and how is it used?
A1: (S,R,S)-AHPC-Me is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[10][11][12] It is not typically used as a standalone therapeutic. Instead, it serves as a critical component of a PROTAC. A PROTAC is a heterobifunctional molecule that includes: 1) a "warhead" that binds to a target protein of interest (POI), 2) a linker, and 3) an E3 ligase ligand, such as (S,R,S)-AHPC-Me. The PROTAC brings the POI into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[13][14] (S,R,S)-AHPC-Me is used in the synthesis of well-known PROTACs like ARV-771, which targets BET proteins for degradation.[10][11]
Q2: What are the potential sources of off-target effects for a PROTAC using (S,R,S)-AHPC-Me?
A2: Off-target effects of a PROTAC are complex and can arise from any of its three components:
-
The Warhead: The ligand for the target protein may have its own off-targets, binding to and potentially causing the degradation of unintended proteins.
-
The VHL Ligand ((S,R,S)-AHPC-Me)): While VHL ligands are generally selective, they could theoretically disrupt the normal function of the VHL E3 ligase, which is to regulate endogenous substrates like Hypoxia-Inducible Factor 1α (HIF-1α).[15] However, studies suggest that the concentrations used for PROTAC-mediated degradation are often below those required to cause significant stabilization of HIF-1α.[16]
-
The Ternary Complex: The unique structure formed by the [POI-PROTAC-VHL] complex can create novel protein-protein interfaces. This could lead to the ubiquitination of bystander proteins that are not the intended target or the VHL ligase itself (a phenomenon known as "self-ubiquitination"). The linker plays a critical role here, as its length and composition influence the geometry of this complex.[17]
Q3: What is the "hook effect" in PROTAC experiments?
A3: The "hook effect" is a common phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[17][18] This occurs because at very high concentrations, the PROTAC is more likely to form non-productive binary complexes ([POI-PROTAC] or [PROTAC-VHL]) rather than the productive ternary complex ([POI-PROTAC-VHL]) required for degradation. This results in a characteristic bell-shaped dose-response curve.[17][18]
Troubleshooting Guide
Issue 1: The target protein is not being degraded.
-
Possible Cause 1: Poor cell permeability. PROTACs are large molecules and may not efficiently cross the cell membrane.[17]
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET to confirm that the PROTAC is binding to its intended protein target and to VHL inside the cell.[17]
-
Optimize PROTAC Properties: If permeability is an issue, redesigning the linker to improve physicochemical properties may be necessary.
-
-
Possible Cause 2: Unfavorable ternary complex formation. The PROTAC may bind to the target and VHL, but the resulting complex is not stable or not in a productive orientation for ubiquitination.
-
Troubleshooting Steps:
-
Ternary Complex Assay: Use biophysical methods like TR-FRET or co-immunoprecipitation (Co-IP) to confirm that a ternary complex is forming.[19]
-
Redesign Linker: The linker is a crucial determinant of ternary complex geometry. Systematically vary the linker length, rigidity, and attachment points to find a more optimal conformation.[17]
-
Issue 2: Degradation of unintended proteins is observed (off-target degradation).
-
Possible Cause: The warhead is not selective, or the ternary complex is recruiting and ubiquitinating other proteins.
-
Troubleshooting Steps:
-
Global Proteomics: Perform quantitative mass spectrometry-based proteomics on cells treated with the PROTAC and appropriate controls. This is the gold standard for identifying off-target degradation events. Use short treatment times (e.g., <6 hours) to focus on direct targets.[20]
-
Optimize Warhead: If the off-targets are known interactors of the warhead, try to use a more selective warhead for your protein of interest.
-
Modify Linker/E3 Ligand: Changing the linker or even switching the E3 ligase ligand (e.g., to a CRBN ligand) can dramatically alter the off-target profile by changing the geometry of the ternary complexes formed.[17]
-
Issue 3: A bell-shaped dose-response curve (hook effect) is observed.
-
Possible Cause: Formation of non-productive binary complexes at high PROTAC concentrations.[17][18]
-
Troubleshooting Steps:
-
Use Lower Concentrations: The solution is to operate on the left side of the bell curve. Perform a wide dose-response experiment to identify the optimal concentration range that gives maximal degradation (the Dmax) and the concentration that gives 50% degradation (the DC50).
-
Enhance Cooperativity: Redesigning the PROTAC to promote positive cooperativity (where the binding of one protein enhances the binding of the other) can help stabilize the ternary complex and reduce the hook effect.
-
Experimental Protocols & Visualizations
-
Cell Treatment: Culture cells (e.g., HepG2) and treat with the PROTAC at a concentration known to cause robust degradation of the target (e.g., 3-5x DC50). Also include a vehicle control (DMSO) and a negative control PROTAC (e.g., one with an inactive warhead or epimerized VHL ligand). Use a relatively short time point (e.g., 4-6 hours) to minimize observation of downstream, indirect protein changes.
-
Lysis and Digestion: Harvest cells, lyse, and digest proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptides and analyze them using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the MS/MS data against a protein database to identify peptides and proteins. Quantify the relative abundance of proteins across the different conditions based on the TMT reporter ion intensities.
-
Interpretation: Identify proteins that are significantly downregulated only in the presence of the active PROTAC. The intended target should be among the most significantly degraded. Any other significantly downregulated proteins are potential off-targets.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. massivebio.com [massivebio.com]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathologies Associated with the p53 Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
- 13. VHL Ligase Ligands for PROTAC Applications - Enamine [enamine.net]
- 14. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing (S,R,S)-MI-1061 dosage for minimal toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the dosage of (S,R,S)-MI-1061, a potent and orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction, to achieve maximal therapeutic efficacy while minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent inhibitor of the MDM2-p53 protein-protein interaction.[1][2] In cancer cells with wild-type p53, the MDM2 protein binds to p53, targeting it for degradation and thereby suppressing its tumor-suppressor functions.[3][4] this compound competitively binds to the p53-binding pocket on MDM2, preventing the MDM2-p53 interaction. This stabilizes p53, leading to its accumulation and the activation of downstream pathways that induce cell cycle arrest and apoptosis in tumor cells.[1][5][6]
Q2: What are the common toxicities associated with MDM2 inhibitors like this compound?
A2: While specific toxicity data for this compound is limited in publicly available preclinical studies, MDM2 inhibitors as a class are known to have on-target toxicities. The most commonly reported dose-limiting toxicities include hematological toxicities, particularly thrombocytopenia and neutropenia, as well as gastrointestinal issues like nausea and diarrhea.[7][8][9] These side effects are thought to result from the activation of p53 in normal, healthy tissues.[7] However, some studies with MDM2 inhibitors have shown that p53 activation in normal tissues can be transient and well-tolerated.[6][10] In a study involving an analog, MI-219, it was found to be non-toxic to animals, suggesting that normal cells may be intrinsically resistant to p53 activation by an MDM2 inhibitor.[6] A preclinical study with MI-1061 in mice showed no weight loss or other signs of toxicity at a dose of 100 mg/kg administered orally for 14 days.[1]
Q3: How can I determine the optimal starting dose for my in vivo experiments?
A3: The optimal starting dose for in vivo experiments should be determined based on prior in vitro efficacy data and any available pharmacokinetic (PK) and pharmacodynamic (PD) studies. For this compound, a preclinical study in a mouse xenograft model of SJSA-1 osteosarcoma demonstrated significant tumor regression with oral administration of 100 mg/kg daily for 14 days, with no observable toxicity.[1] Another study in a leukemia xenograft model also used a 100 mg/kg oral dose, five days a week, which resulted in retarded tumor growth without significant weight loss.[5] Therefore, a starting dose of 100 mg/kg/day can be considered for mouse models, with subsequent dose adjustments based on tolerability and anti-tumor activity.
Q4: Is this compound effective against all cancer cell lines?
A4: No, the efficacy of this compound is dependent on the p53 status of the cancer cells. It is most effective in cell lines that harbor wild-type p53.[1][5] In cell lines with mutated or deleted p53, this compound shows significantly reduced or no activity. For example, the IC50 of MI-1061 in the SJSA-1 and HCT-116 p53+/+ cell lines was 100 nM and 250 nM, respectively, while it was >10,000 nM in the p53-knockout HCT-116 cell line.[1][2] Therefore, it is crucial to verify the p53 status of your model system before initiating experiments.
Troubleshooting Guides
In Vitro Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Higher than expected IC50 value in a p53 wild-type cell line. | 1. Incorrect p53 status of the cell line. 2. High levels of MDMX expression. 3. Compound instability or degradation. 4. Suboptimal cell culture conditions. | 1. Confirm the p53 status of your cell line using sequencing or Western blot. 2. Assess MDMX protein levels. High MDMX expression can confer resistance to MDM2 inhibitors.[6] 3. Prepare fresh stock solutions of this compound. Ensure proper storage conditions. 4. Optimize cell seeding density and ensure cells are in the logarithmic growth phase during treatment. |
| High variability between replicate wells. | 1. Uneven cell plating. 2. Edge effects in the microplate. 3. Inaccurate pipetting of the compound. | 1. Ensure a single-cell suspension before plating and mix gently after plating. 2. Avoid using the outermost wells of the microplate, or fill them with sterile media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing of the compound in the media. |
| Observed cytotoxicity in p53-null cell lines. | 1. Off-target effects at high concentrations. 2. Non-specific toxicity of the compound or vehicle. | 1. Perform a dose-response curve over a wide range of concentrations to identify a therapeutic window. 2. Test the vehicle (e.g., DMSO) at the highest concentration used in your experiment to rule out solvent-induced toxicity. |
In Vivo Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| Significant animal weight loss or signs of toxicity (e.g., lethargy, ruffled fur). | 1. The administered dose is too high for the specific animal model or strain. 2. Formulation issues leading to poor bioavailability or acute toxicity. | 1. Reduce the dose of this compound. Consider intermittent dosing schedules (e.g., 5 days on, 2 days off).[5] 2. Ensure the compound is fully solubilized in the vehicle. A recommended formulation for in vivo use is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Prepare fresh daily. |
| Lack of anti-tumor efficacy. | 1. The tumor model is resistant to p53 activation (e.g., mutations downstream of p53). 2. Insufficient drug exposure at the tumor site. 3. The dosing is too low or infrequent. | 1. Confirm the p53 wild-type status of the xenografted cells. 2. Conduct pharmacokinetic (PK) studies to determine the drug concentration in plasma and tumor tissue. 3. Increase the dose or dosing frequency, while closely monitoring for toxicity. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | p53 Status | Reference |
| Ki | 0.16 nM | - | - | [1][2] |
| IC50 (MDM2-p53 interaction) | 4.4 nM | - | - | [1][2] |
| IC50 (Cell Growth) | 100 nM | SJSA-1 | Wild-type | [1][2] |
| IC50 (Cell Growth) | 250 nM | HCT-116 p53+/+ | Wild-type | [1][2] |
| IC50 (Cell Growth) | >10,000 nM | HCT-116 p53-/- | Null | [1][2] |
Table 2: Preclinical In Vivo Dosing and Efficacy of this compound
| Animal Model | Tumor Type | Dose and Schedule | Outcome | Toxicity | Reference |
| Mouse Xenograft | SJSA-1 (Osteosarcoma) | 100 mg/kg, oral, daily for 14 days | Significant tumor regression | No weight loss or signs of toxicity | [1] |
| Mouse Xenograft | RS4;11 (Leukemia) | 100 mg/kg, oral, 5 days/week | Retarded tumor growth | No significant weight loss | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 20 µM).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for p53 Pathway Activation
-
Cell Treatment: Plate cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for a set time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p53, MDM2, and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for preclinical evaluation of this compound efficacy and toxicity.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. targetedonc.com [targetedonc.com]
- 8. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in oral administration of (S,R,S)-MI-1061
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (S,R,S)-MI-1061, a potent MDM2 inhibitor. The information is designed to address common challenges encountered during the oral administration of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific stereoisomer of MI-1061, a potent and orally bioavailable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1] Its primary mechanism of action is to disrupt the binding of MDM2 to the p53 tumor suppressor protein. MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting this interaction, this compound stabilizes and activates p53, leading to the transcriptional activation of p53 target genes. This can result in cell cycle arrest, apoptosis (programmed cell death), and senescence in cancer cells with wild-type p53.[2][3]
Q2: We are observing high variability in our in vivo oral dosing studies with this compound. What are the potential causes?
High variability in oral exposure is a common challenge, especially with compounds that have low aqueous solubility. Several factors can contribute to this issue:
-
Poor Aqueous Solubility: Spirooxindole derivatives can have limited solubility in water, which is a primary reason for variable absorption in the gastrointestinal (GI) tract.
-
Formulation Inconsistency: If using a suspension, inadequate or inconsistent homogenization can lead to different doses being administered to each animal.
-
pH-Dependent Solubility: The solubility of the compound may vary at different pH levels within the GI tract (stomach vs. intestine), affecting its dissolution and absorption.
-
Food Effects: The presence or absence of food in the GI tract can significantly alter gastric emptying time, pH, and the dissolution of the compound. For consistency, it is advisable to standardize the fasting period for animals before dosing.
-
Gastrointestinal Motility and Transit Time: Variations in the rate at which the compound moves through the GI tract among individual animals can lead to differences in absorption.
-
First-Pass Metabolism: The compound may be metabolized in the intestinal wall or the liver before reaching systemic circulation, and the extent of this metabolism can vary between animals.
-
Oral Gavage Technique: Improper or inconsistent oral gavage technique can lead to stress, esophageal or stomach injury, or accidental administration into the trachea, all of which can affect absorption and cause high variability.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Challenges
Symptoms:
-
Difficulty dissolving this compound in aqueous-based vehicles for oral administration.
-
Precipitation of the compound in the dosing formulation upon standing.
-
Inconsistent results in in vivo studies, likely due to variable absorption.
Possible Solutions:
-
Vehicle Optimization:
-
For preclinical studies, consider using a vehicle known to improve the solubility of poorly water-soluble compounds. A common formulation for MI-1061 in mice studies is a suspension in a vehicle such as 10% PEG400 and 3% Cremophor in PBS.[4] Another option is a solution in corn oil or a formulation with 20% SBE-β-CD in saline.[5]
-
It is crucial to ensure the homogeneity of the suspension by thorough mixing (e.g., vortexing and/or sonicating) before each animal is dosed.
-
-
Solubility Enhancement Techniques:
-
Co-solvents: Utilize a mixture of solvents to increase solubility.
-
Surfactants: The inclusion of a small amount of a biocompatible surfactant can improve wetting and dissolution.
-
Complexation: Cyclodextrins can form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.
-
Nanonization: Reducing the particle size of the compound to the nanoscale can significantly increase its surface area and dissolution rate.
-
Issue 2: Inconsistent Pharmacokinetic (PK) Profile
Symptoms:
-
High inter-animal variability in plasma concentrations (Cmax) and overall exposure (AUC).
-
Non-linear dose-exposure relationship.
Possible Solutions:
-
Standardize Experimental Conditions:
-
Fasting: Implement a consistent fasting period (e.g., overnight) for all animals before dosing to minimize food-related variability.
-
Dosing Volume: Use a consistent and appropriate dosing volume based on the animal's body weight (e.g., 10 mL/kg for mice).
-
Gavage Technique: Ensure all personnel are proficient in oral gavage to minimize stress and procedural variability.
-
-
Formulation Improvement:
-
As mentioned in Issue 1, improving the formulation to ensure complete dissolution or a stable, uniform suspension is critical for consistent absorption.
-
-
Assess Permeability and Efflux:
-
Conduct in vitro permeability assays, such as the Caco-2 assay, to determine if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp). High efflux can lead to variable and low absorption.
-
Data Presentation
Table 1: Physicochemical and In Vitro Potency of MI-1061
| Property | Value | Source |
| Molecular Formula | C30H26Cl2FN3O4 | MedChemExpress |
| Molecular Weight | 582.45 g/mol | MedChemExpress |
| Solubility | DMSO: 300 mg/mL (515.07 mM) | TargetMol |
| MDM2 Inhibition (IC50) | 4.4 nM | [1] |
| MDM2 Inhibition (Ki) | 0.16 nM | [1] |
| Cell Growth Inhibition IC50 (SJSA-1, p53+/+) | 100 nM | [1] |
| Cell Growth Inhibition IC50 (HCT-116, p53+/+) | 250 nM | [1] |
| Cell Growth Inhibition IC50 (HCT-116, p53-/-) | >10,000 nM | [1] |
Table 2: In Vivo Oral Administration of MI-1061 in Mice
| Parameter | Value | Animal Model | Source |
| Dose | 100 mg/kg | SCID mice with SJSA-1 xenografts | [5] |
| Frequency | Daily | SCID mice with SJSA-1 xenografts | [5] |
| Duration | 14 days | SCID mice with SJSA-1 xenografts | [5] |
| Outcome | Significant tumor regression | SCID mice with SJSA-1 xenografts | [5] |
Note: Specific pharmacokinetic parameters (Cmax, Tmax, AUC) for this compound are not publicly available and would need to be determined experimentally.
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
Add the dosing solution of this compound (e.g., 10 µM in transport buffer) to the apical (A) side of the monolayer.
-
Add fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral side and replace with fresh buffer.
-
At the end of the experiment, collect samples from the apical side.
-
-
Efflux Assay (Basolateral to Apical - B-A):
-
Perform the assay as described above, but add the dosing solution to the basolateral side and collect samples from the apical side.
-
-
Analysis:
-
Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux.
-
Protocol 2: In Vivo Oral Gavage in Mice
Objective: To evaluate the pharmacokinetic profile of this compound following oral administration in mice.
Methodology:
-
Animal Model:
-
Use an appropriate mouse strain (e.g., CD-1 or BALB/c) of a specific age and weight range.
-
Acclimate the animals for at least one week before the experiment.
-
-
Formulation Preparation:
-
Prepare the dosing formulation of this compound (e.g., as a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in water).
-
Ensure the formulation is homogenous by continuous stirring or vortexing immediately before each administration.
-
-
Oral Administration:
-
Fast the mice overnight (with access to water) before dosing.
-
Weigh each mouse immediately before dosing to calculate the exact volume to be administered.
-
Administer a single dose of the this compound formulation via oral gavage using a suitable gavage needle (e.g., 20-gauge, 1.5-inch curved, ball-tipped).
-
The typical dosing volume for mice is 10 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood to obtain plasma by centrifugation.
-
-
Sample Analysis and Pharmacokinetic Calculations:
-
Analyze the plasma samples to determine the concentration of this compound using a validated bioanalytical method (e.g., LC-MS/MS).
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve).
-
Mandatory Visualizations
Caption: p53-MDM2 Signaling Pathway and the Action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Technical Support Center: (S,R,S)-MI-1061 Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of the small molecule inhibitor (S,R,S)-MI-1061 in cell culture media. While specific stability data for this compound is not publicly available, this guide offers general protocols, troubleshooting advice, and frequently asked questions based on established methodologies for small molecule stability assessment.
Frequently Asked Questions (FAQs)
Q1: Is there any available data on the stability of this compound in cell culture media?
Currently, there is no specific published data detailing the stability of this compound in various cell culture media. This compound is described as a chemically stable MDM2 inhibitor.[1][2] However, "chemically stable" does not guarantee stability in a complex biological environment like cell culture media. Therefore, it is crucial to experimentally determine its stability under your specific experimental conditions.
Q2: What factors can influence the stability of this compound in my cell culture experiments?
Several factors can affect the stability of a small molecule in cell culture media:
-
Inherent aqueous instability: The compound may naturally degrade in aqueous solutions at 37°C.[3]
-
Media components: Specific amino acids, vitamins, or other components in the media can react with the compound.[3] RPMI-1640, for instance, is rich in vitamins and contains the reducing agent glutathione, which could potentially interact with the compound.[4]
-
pH of the media: The pH of the cell culture medium can influence the rate of degradation.[3]
-
Serum proteins: Serum components can sometimes stabilize compounds, but they can also contribute to degradation.[3]
-
Cellular metabolism: If cells are present, they can metabolize the compound, leading to a decrease in its concentration.
-
Adsorption to plasticware: Small molecules can sometimes adsorb to the surface of cell culture plates or tubes, reducing the effective concentration in the media.[5]
Q3: How can I determine the stability of this compound in my specific cell culture setup?
The most common method to determine the stability of a small molecule in cell culture media is to incubate the compound in the media over a time course and measure its concentration at different time points using an analytical technique like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[3][6] A general protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid degradation of this compound observed in cell culture medium. | 1. Inherent instability of the compound in aqueous solution at 37°C.[3]2. Reaction with components in the cell culture medium.[3]3. Unstable pH of the medium.[3] | 1. Assess the compound's stability in a simpler buffer system like PBS at 37°C to determine its inherent aqueous stability.[3]2. Test stability in different types of cell culture media to identify potential reactive components.[3]3. Evaluate stability in media with and without serum to understand the effect of serum proteins.[3]4. Monitor and ensure the pH of the media remains stable throughout the experiment.[3] |
| High variability in stability measurements between replicates. | 1. Inconsistent sample handling and processing.2. Issues with the analytical method (e.g., HPLC-MS).[3]3. Incomplete solubilization of the compound in the stock solution or media.[3] | 1. Ensure precise and consistent timing for sample collection and processing.2. Validate the analytical method for linearity, precision, and accuracy.[3]3. Confirm the complete dissolution of the compound in the solvent and media. |
| This compound appears stable in media alone but shows reduced activity in cell-based assays. | 1. Cellular metabolism of the compound.2. Binding to extracellular matrix or cell membranes.[6]3. Efflux of the compound by cellular transporters. | 1. Perform a stability assay in the presence of cells to assess metabolic degradation.[6]2. Develop a method to measure the intracellular concentration of the compound.[6] |
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media using HPLC-MS
This protocol provides a general framework for assessing the stability of a small molecule inhibitor in cell culture media.
1. Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell culture medium (e.g., RPMI-1640) with and without 10% FBS
-
24-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Acetonitrile (B52724) (cold, containing an internal standard)
-
Microcentrifuge
-
HPLC vials
-
HPLC-MS system with a C18 reverse-phase column
2. Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium with and without 10% FBS.
-
Prepare a working solution of this compound by diluting the stock solution in the respective media to a final concentration of 10 µM.[3]
3. Experimental Procedure:
-
Add 1 mL of the 10 µM this compound working solution to triplicate wells of a 24-well plate for each condition (media with and without serum).
-
Incubate the plates at 37°C in a humidified incubator with 5% CO₂.[3]
-
Collect 100 µL aliquots from each well at designated time points (e.g., 0, 2, 8, 24, 48 hours). The 0-hour time point should be collected immediately after adding the working solution.[3]
4. Sample Processing:
-
To each 100 µL aliquot, add 200 µL of cold acetonitrile containing an internal standard. This will precipitate proteins and extract the compound.[3]
-
Vortex the samples for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[3]
-
Transfer the supernatant to HPLC vials for analysis.[3]
5. HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid.[3]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[3]
-
Gradient: A suitable gradient to separate the analyte from media components (e.g., 5% to 95% B over 5 minutes).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5 µL.[3]
-
Monitor the peak area of the parent compound at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Plot the percentage of the compound remaining versus time to determine the stability profile.
Visualizations
Caption: Workflow for assessing small molecule stability in cell culture media.
Caption: Troubleshooting logic for unexpected compound degradation.
Caption: Simplified MDM2-p53 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Enhancing the Bioavailability of Spiro-oxindole Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro-oxindole inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments, with a focus on enhancing the bioavailability of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary obstacle to achieving good oral bioavailability with spiro-oxindole inhibitors?
A1: The principal challenge is the poor aqueous solubility of many spiro-oxindole derivatives.[1] This low solubility limits their dissolution in the gastrointestinal tract, which is a prerequisite for absorption into the bloodstream.
Q2: What are the most promising strategies to enhance the bioavailability of spiro-oxindole inhibitors?
A2: Nanoformulation is a leading strategy to improve the bioavailability of poorly soluble drugs like spiro-oxindoles.[1] Techniques such as encapsulation into liposomes, niosomes, or proniosomes can enhance solubility, protect the drug from degradation, and provide controlled release.[1] Additionally, structural modifications to the spiro-oxindole scaffold can be explored to optimize pharmacokinetic properties.
Q3: Are there any specific nanoformulations that have shown success with spiro-oxindole inhibitors?
A3: Yes, proniosomes have been successfully used to encapsulate a spiro-oxindole derivative (compound 4d), demonstrating high entrapment efficiency and prolonged in vitro drug release over 12 hours.[1] This nanoformulation showed superior drug release percentages and stability compared to conventional niosomes.[1]
Q4: What is the main mechanism of action for many anticancer spiro-oxindole inhibitors?
A4: A significant number of spiro-oxindole anticancer agents function by inhibiting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2.[2][3][4][5] By blocking this interaction, these inhibitors can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells.[6]
Q5: Where can I find information on designing preclinical bioavailability studies?
A5: Designing a preclinical bioavailability study involves several key steps, from selecting the appropriate animal model and administration route to determining sampling times and analytical methods. A general workflow for such studies is available and can be adapted for spiro-oxindole inhibitors.[7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with spiro-oxindole inhibitors.
Issue 1: Poor Aqueous Solubility and Precipitation in In Vitro Assays
-
Problem: The spiro-oxindole compound precipitates out of solution during cell-based assays or in vitro screening, leading to inconsistent and unreliable results.
-
Possible Causes:
-
The inherent low aqueous solubility of the spiro-oxindole derivative.
-
The concentration of the compound exceeds its solubility limit in the assay medium.
-
Interaction of the compound with components of the medium.
-
-
Solutions:
-
Use of Co-solvents: Dissolve the compound in a small amount of a water-miscible organic solvent, such as DMSO, before adding it to the aqueous medium. Ensure the final solvent concentration is low enough to not affect the experimental system.
-
pH Adjustment: For ionizable spiro-oxindole derivatives, adjusting the pH of the medium can increase solubility.
-
Complexation: The use of cyclodextrins can enhance the solubility of spiro-oxindoles by forming inclusion complexes.
-
Nanoformulation: Encapsulating the compound in a nanoformulation, such as liposomes or proniosomes, can significantly improve its solubility and stability in aqueous environments.[1]
-
Issue 2: Low Oral Bioavailability in Preclinical Animal Studies
-
Problem: After oral administration of a spiro-oxindole inhibitor in an animal model, the measured plasma concentrations are very low or undetectable, indicating poor bioavailability.
-
Possible Causes:
-
Poor dissolution of the compound in the gastrointestinal tract due to low aqueous solubility.
-
Low permeability across the intestinal epithelium.
-
Extensive first-pass metabolism in the liver.
-
Efflux by transporters such as P-glycoprotein in the intestinal wall.
-
-
Solutions:
-
Formulation Strategies:
-
Nanoformulations: Administering the spiro-oxindole inhibitor in a nanoformulation, such as solid lipid nanoparticles or proniosomes, can enhance its dissolution and absorption.[1][8]
-
Amorphous Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix can improve its dissolution rate.
-
-
Permeability Enhancement:
-
Structural Modification: Modify the chemical structure of the spiro-oxindole to improve its lipophilicity and permeability.
-
Use of Permeation Enhancers: Include excipients in the formulation that can transiently increase the permeability of the intestinal epithelium.
-
-
Inhibition of First-Pass Metabolism: Co-administer the spiro-oxindole inhibitor with an inhibitor of the relevant metabolic enzymes (e.g., cytochrome P450 enzymes), if known.
-
Issue 3: Inconsistent Results in p53-MDM2 Inhibition Assays
-
Problem: In vitro assays to measure the inhibition of the p53-MDM2 interaction by a spiro-oxindole compound yield variable and non-reproducible results.
-
Possible Causes:
-
Instability of the spiro-oxindole compound in the assay buffer.
-
Non-specific binding of the compound to proteins or plastics in the assay system.
-
Interference of the compound with the detection method (e.g., fluorescence quenching).
-
-
Solutions:
-
Compound Stability Assessment: First, assess the stability of the spiro-oxindole inhibitor in the assay buffer over the time course of the experiment.
-
Use of Detergents: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the assay buffer to reduce non-specific binding.
-
Control Experiments: Run appropriate control experiments to check for any interference of the compound with the assay signal.
-
Orthogonal Assays: Confirm the results using a different assay format that relies on a different detection principle.
-
Data Presentation
The following table summarizes hypothetical comparative pharmacokinetic data for a spiro-oxindole inhibitor in a standard formulation versus a nanoformulation, illustrating the potential for bioavailability enhancement.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Standard Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 120 | 100 (Reference) |
| Proniosome Nanoformulation | 50 | 750 ± 150 | 4.0 | 3000 ± 500 | 500 |
Data are presented as mean ± standard deviation and are for illustrative purposes.
Experimental Protocols
Protocol 1: Preparation of Spiro-oxindole Loaded Proniosomes
This protocol is adapted from a method used for the nanoformulation of a spiro-oxindole derivative.[1]
Materials:
-
Spiro-oxindole inhibitor
-
Sorbitan (B8754009) monooleate (Span 80)
-
Cholesterol
-
Lecithin
-
Phosphate buffered saline (PBS), pH 7.4
Procedure:
-
Preparation of the Organic Phase:
-
Accurately weigh the spiro-oxindole inhibitor, sorbitan monooleate, cholesterol, and lecithin.
-
Dissolve these components in a minimal amount of ethanol.
-
-
Coating onto the Carrier:
-
In a round-bottom flask, add maltodextrin as the carrier material.
-
Pour the organic phase containing the spiro-oxindole and lipids over the maltodextrin.
-
Mix thoroughly to ensure a uniform coating of the lipid mixture onto the maltodextrin particles.
-
-
Removal of the Solvent:
-
Attach the round-bottom flask to a rotary evaporator.
-
Evaporate the ethanol under reduced pressure at a temperature of 45°C until a dry, free-flowing powder is obtained. This powder is the proniosome formulation.
-
-
Hydration of Proniosomes to Form Niosomes:
-
To form the niosomal dispersion for in vitro or in vivo studies, hydrate (B1144303) the prepared proniosome powder with PBS (pH 7.4) at room temperature.
-
Agitate the mixture gently until a uniform niosomal suspension is formed.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol provides a general framework for assessing the oral bioavailability of a spiro-oxindole inhibitor.
Materials and Animals:
-
Male BALB/c mice (6-8 weeks old)
-
Spiro-oxindole inhibitor formulation (e.g., standard suspension in 0.5% carboxymethylcellulose)
-
Nanoformulation of the spiro-oxindole inhibitor
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Anesthetic (e.g., isoflurane)
-
Analytical method for quantifying the spiro-oxindole inhibitor in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Fast the mice overnight (approximately 12 hours) before drug administration, with free access to water.
-
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, standard formulation, nanoformulation). A typical group size is 5-6 mice.
-
Administer the respective formulations to the mice via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 50-100 µL) at designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Blood can be collected via the tail vein or retro-orbital sinus under light anesthesia.
-
-
Plasma Preparation:
-
Immediately after collection, centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of the spiro-oxindole inhibitor in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, and AUC, for each formulation group.
-
Calculate the relative bioavailability of the nanoformulation compared to the standard formulation.
-
Visualizations
Signaling Pathway: p53-MDM2 Interaction
Caption: The p53-MDM2 signaling pathway and the mechanism of action of spiro-oxindole inhibitors.
Experimental Workflow: Preclinical Bioavailability Assessment
References
- 1. researchgate.net [researchgate.net]
- 2. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MDM2-p53 Interaction for Cancer Therapy: Are We There Yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
Troubleshooting inconsistent (S,R,S)-MI-1061 experimental data
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (S,R,S)-MI-1061, a potent inhibitor of the MDM2-p53 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Murine Double Minute 2 (MDM2) and the tumor suppressor protein p53.[1] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By blocking this interaction, MI-1061 stabilizes p53, leading to its accumulation in the nucleus. This activation of p53 can trigger downstream cellular responses, including cell cycle arrest and apoptosis, particularly in cancer cells harboring wild-type p53.
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated potent activity in various cancer cell lines that express wild-type p53. As expected, its activity is significantly lower in cell lines with mutated or null p53.
Q3: How should I store and handle this compound?
A3: For optimal stability, it is recommended to store the solid compound at -20°C for up to one month or at -80°C for up to six months, protected from moisture and light. Stock solutions should be prepared fresh for in vivo experiments. If preparing a stock solution for in vitro use, it is advisable to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the expected outcomes of treating wild-type p53 cells with this compound?
A4: Treatment of wild-type p53 cancer cells with this compound is expected to result in:
-
Increased p53 protein levels: Due to the inhibition of MDM2-mediated degradation.
-
Upregulation of p53 target genes: Such as MDM2 (due to the negative feedback loop) and CDKN1A (p21).
-
Cell cycle arrest: Primarily at the G1/S checkpoint.
-
Induction of apoptosis: Evidenced by markers like cleaved PARP and activated caspases.
-
Decreased cell viability and proliferation.
Data Presentation
In Vitro Activity of this compound
| Parameter | Value | Reference |
| Binding Affinity (Ki) | 0.16 nM | [1] |
| IC50 (MDM2-p53 Interaction) | 4.4 nM | [1] |
Cellular Activity of this compound
| Cell Line | p53 Status | IC50 | Reference |
| SJSA-1 | Wild-Type | 100 nM | [1] |
| HCT-116 p53+/+ | Wild-Type | 250 nM | [1] |
| HCT-116 p53-/- | Null | >10,000 nM | [1] |
Troubleshooting Inconsistent Experimental Data
Problem 1: Little to no effect on cell viability in a p53 wild-type cell line.
-
Possible Cause 1: Compound Instability.
-
Troubleshooting:
-
Ensure the compound has been stored correctly at -20°C or -80°C and protected from light and moisture.
-
Prepare fresh stock solutions in an appropriate solvent like DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.
-
For in vivo experiments, always prepare the working solution on the day of use.[1]
-
-
-
Possible Cause 2: Incorrect Compound Concentration.
-
Troubleshooting:
-
Verify the calculations for your dilutions.
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as IC50 values can vary.
-
-
-
Possible Cause 3: Cell Line Specific Factors.
-
Troubleshooting:
-
Confirm the p53 status of your cell line. Genetic drift can occur in cultured cells.
-
Some cell lines may have other mutations in the p53 pathway that confer resistance to MDM2 inhibition.
-
Ensure cells are not overgrown, as this can affect their response to treatment.
-
-
Problem 2: High variability between replicate experiments.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting:
-
Ensure a homogenous cell suspension before seeding.
-
Use a consistent cell number and seeding density across all experiments.
-
-
-
Possible Cause 2: Edge Effects in Multi-well Plates.
-
Troubleshooting:
-
Avoid using the outer wells of the plate for experimental samples, as these are more prone to evaporation. Fill them with sterile PBS or media instead.
-
-
-
Possible Cause 3: Inconsistent Treatment Duration.
-
Troubleshooting:
-
Standardize the incubation time with this compound across all experiments.
-
-
Problem 3: Western blot results show no increase in p53 or its downstream targets.
-
Possible Cause 1: Suboptimal Protein Extraction.
-
Troubleshooting:
-
Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation.
-
Ensure complete cell lysis by sonication or other appropriate methods.
-
-
-
Possible Cause 2: Insufficient Treatment Time or Concentration.
-
Troubleshooting:
-
Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal time point for observing changes in protein expression.
-
Increase the concentration of this compound.
-
-
-
Possible Cause 3: Poor Antibody Quality.
-
Troubleshooting:
-
Use a validated antibody for your target protein and species.
-
Run a positive control to ensure the antibody is working correctly.
-
-
Problem 4: Difficulty in detecting the disruption of the MDM2-p53 interaction by Co-Immunoprecipitation (Co-IP).
-
Possible Cause 1: Inefficient Immunoprecipitation.
-
Troubleshooting:
-
Ensure you are using an antibody validated for IP.
-
Optimize the amount of antibody and lysate used.
-
Use a gentle lysis buffer that preserves protein-protein interactions.
-
-
-
Possible Cause 2: Weak or Transient Interaction.
-
Troubleshooting:
-
Perform the Co-IP at a time point where the interaction is expected to be maximal in the untreated control.
-
Consider cross-linking the proteins before lysis, but be aware that this can lead to non-specific interactions.
-
-
Mandatory Visualizations
Caption: MDM2-p53 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent this compound experimental data.
Experimental Protocols
Western Blot for p53, MDM2, p21, and Cleaved PARP
-
Cell Lysis:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies for p53, MDM2, p21, or PARP overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and an imaging system.
-
Co-Immunoprecipitation of MDM2 and p53
-
Cell Lysis:
-
Lyse treated and untreated cells in a non-denaturing IP lysis buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-MDM2 or anti-p53 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specific binding.
-
Elute the protein complexes from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blot using antibodies against p53 (if MDM2 was immunoprecipitated) or MDM2 (if p53 was immunoprecipitated).
-
Caption: A streamlined experimental workflow for Western blot analysis.
References
Technical Support Center: MI-1061 and First-Generation MDM2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the first-generation MDM2 inhibitor, MI-1061.
Frequently Asked Questions (FAQs)
1. What is MI-1061 and what is its mechanism of action?
MI-1061 is a potent, orally bioavailable, and chemically stable small molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] It is designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting the tumor suppressor protein p53 for degradation. This leads to the activation and stabilization of p53, resulting in cell cycle arrest and apoptosis in cancer cells that harbor wild-type p53.[2][3]
2. What are the key limitations of first-generation MDM2 inhibitors like MI-1061?
First-generation MDM2 inhibitors, including MI-1061, face several limitations:
-
Feedback Loop and MDM2 Accumulation: A primary limitation is the p53-dependent upregulation of MDM2 transcription. As the inhibitor stabilizes p53, p53 in turn increases the expression of its own negative regulator, MDM2. This accumulation of MDM2 protein can eventually overcome the inhibitory effect of the compound, representing a key mechanism of acquired resistance.[3][4]
-
Drug Resistance: Resistance to MDM2 inhibitors can develop through various mechanisms, including mutations in the TP53 gene, which render the p53 protein non-functional, and the overexpression of MDM4 (also known as MDMX), a homolog of MDM2 that can also bind to and inhibit p53 but is not effectively targeted by many first-generation inhibitors.[5][6][7][8]
-
Dose-Limiting Toxicities: On-target toxicities in normal tissues that express wild-type p53 can be a significant issue. The most commonly reported dose-limiting toxicities for MDM2 inhibitors include cytopenias (especially thrombocytopenia) and gastrointestinal issues.[9][10]
-
Pharmacological Properties: While MI-1061 has improved properties compared to earlier compounds like nutlins, first-generation inhibitors can still have suboptimal pharmacological characteristics.[5][11]
3. What is the solubility and recommended storage for MI-1061?
4. What are the expected off-target effects of MI-1061?
While MI-1061 is designed to be a specific inhibitor of the MDM2-p53 interaction, the possibility of off-target effects should be considered, as with any small molecule inhibitor. Comprehensive off-target screening data for MI-1061 is not detailed in the provided search results. However, off-target effects of other small molecule inhibitors have been reported, and it is good practice to include appropriate controls in your experiments to account for potential confounding effects.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected p53 activation and downstream target expression (e.g., p21, PUMA) upon MI-1061 treatment.
Possible Causes and Solutions:
-
Cell Line p53 Status:
-
Question: Have you confirmed the p53 status of your cell line?
-
Answer: MI-1061 is only effective in cell lines with wild-type p53.[2][3] Verify the p53 mutational status of your cells through sequencing or by checking a reliable database. It is also recommended to include a p53-null cell line as a negative control in your experiments.[2]
-
-
Compound Stability and Activity:
-
Question: Is your MI-1061 stock solution properly prepared and stored?
-
Answer: Improper storage or multiple freeze-thaw cycles can lead to compound degradation. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
-
MDM4 (MDMX) Expression:
-
Question: Does your cell line have high levels of MDM4 (MDMX)?
-
Answer: High expression of MDM4 can confer resistance to MDM2-specific inhibitors as it also binds and inhibits p53.[6] Consider assessing MDM4 expression levels in your cell line.
-
-
Experimental Conditions:
-
Question: Are the treatment duration and concentration of MI-1061 optimized?
-
Answer: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay.
-
Issue 2: Development of resistance to MI-1061 in long-term culture.
Possible Causes and Solutions:
-
Acquired p53 Mutations:
-
Question: Have you checked for the emergence of p53 mutations in your resistant cell population?
-
Answer: Prolonged treatment with MDM2 inhibitors can select for cells with acquired mutations in the TP53 gene.[6][8][12] Sequence the TP53 gene in your resistant cell line to identify any potential mutations.
-
-
Upregulation of MDM2:
-
Question: Is there an overexpression of MDM2 in the resistant cells?
-
Answer: The inherent feedback loop where p53 activation leads to increased MDM2 expression is a common mechanism of resistance.[3] Analyze MDM2 protein levels in your resistant cells compared to the parental line. The development of PROTAC (Proteolysis Targeting Chimera) degraders of MDM2, which use MI-1061 as a targeting ligand, is a strategy to overcome this limitation by inducing the degradation of the MDM2 protein.[4][13]
-
Quantitative Data
Table 1: In Vitro Activity of MI-1061
| Parameter | Value | Cell Line(s) | Reference(s) |
| IC50 (MDM2 binding) | 4.4 nM | - | [1] |
| Ki (MDM2 binding) | 0.16 nM | - | [1] |
| IC50 (Cell Growth) | 100 nM | SJSA-1 (p53 wild-type) | [1][2] |
| 250 nM | HCT-116 (p53 wild-type) | [1][2] | |
| >10,000 nM | HCT-116 (p53-null) | [1][2] |
Experimental Protocols
Western Blot for p53 and MDM2 Activation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of MI-1061 or vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency at the end of the experiment. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of MI-1061 or vehicle control.
-
Incubation: Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
Signaling Pathway
Caption: The p53-MDM2 signaling pathway and the mechanism of action of MI-1061.
Experimental Workflow
Caption: A typical experimental workflow for characterizing the effects of MI-1061.
Troubleshooting Logic
Caption: A troubleshooting workflow for experiments with MI-1061.
References
- 1. Novel Allosteric Mechanism of Dual p53/MDM2 and p53/MDM4 Inhibition by a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identifying the determinants of response to MDM2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Immunomatrix Methods to Improve Protein-Protein Interaction Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. A Potent Small-Molecule Inhibitor of the MDM2-p53 Interaction (MI-888) Achieved Complete and Durable Tumor Regression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating dose-limiting toxicities of MDM2 inhibitors in patients with solid organ and hematologic malignancies: A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle of MDM2 Inhibitors: (S,R,S)-MI-1061 vs. Nutlin-3a
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent MDM2 inhibitors, (S,R,S)-MI-1061 and Nutlin-3a. By examining their performance based on available experimental data, this document aims to inform strategic decisions in cancer research and drug discovery.
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis. Its inactivation is a hallmark of many cancers. One common mechanism of p53 inactivation is through its interaction with the Murine Double Minute 2 (MDM2) oncoprotein, which targets p53 for proteasomal degradation. The development of small molecule inhibitors that disrupt the MDM2-p53 interaction is a promising therapeutic strategy to reactivate p53 function in cancer cells. This guide focuses on a comparative analysis of a highly potent spiro-oxindole-based inhibitor, this compound, and the well-established benchmark inhibitor, Nutlin-3a.
Performance Data at a Glance
The following tables summarize the key quantitative data for this compound and Nutlin-3a, highlighting their binding affinity to MDM2 and their potency in cellular assays.
Table 1: Comparative Binding Affinity for MDM2
| Inhibitor | IC50 (nM) | Ki (nM) |
| This compound | 4.4[1] | 0.16[1] |
| Nutlin-3a | 90[2][3][4] | Not Available |
Table 2: Comparative Cellular Potency
| Inhibitor | Cell Line | Assay Type | IC50 |
| This compound | SJSA-1 (Osteosarcoma) | Cell Viability | 100 nM[1] |
| HCT-116 p53+/+ (Colon Cancer) | Cell Viability | 250 nM[1] | |
| Nutlin-3a | SJSA-1 (Osteosarcoma) | Apoptosis Induction | Induces apoptosis at ~60% after 40h with 10µM[5] |
| A549 (Lung Cancer) | Cell Viability | ~15.12 µM (estimated)[6] |
In Vivo Efficacy
Both this compound and Nutlin-3a have demonstrated significant anti-tumor activity in preclinical xenograft models.
This compound: In a study utilizing an SJSA-1 osteosarcoma xenograft model, oral administration of MI-1061 at 100 mg/kg daily for 14 days resulted in significant tumor regression without observable signs of toxicity.[7]
Nutlin-3a: In a separate SJSA-1 xenograft model, Nutlin-3a administered at 200 mg/kg demonstrated high efficacy in suppressing tumor growth.[5] It has also been shown to suppress tumor growth by over 98% in prostate cancer and other osteosarcoma models.[2]
It is important to note that a direct comparison of in vivo efficacy is challenging due to variations in experimental design, including dosing regimens and the specific xenograft models used in different studies.
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate the MDM2-p53 signaling pathway and a general workflow for comparing MDM2 inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
Objective: To determine the binding affinity (IC50 and Ki) of inhibitors to the MDM2 protein.
Principle: This assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to the larger MDM2 protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger MDM2-peptide complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53-derived peptide (e.g., with 5-FAM)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (this compound, Nutlin-3a) dissolved in DMSO
-
384-well black plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of MDM2 protein and the fluorescently labeled p53 peptide to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
Calculate the percentage of inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic or cytostatic effects of the MDM2 inhibitors on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116)
-
Complete cell culture medium
-
Test compounds (this compound, Nutlin-3a) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value from the dose-response curve.
Western Blot Analysis for p53 Pathway Proteins
Objective: To confirm the on-target activity of the MDM2 inhibitors by assessing the protein levels of p53 and its downstream targets.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, Nutlin-3a)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-MDM2, anti-p21, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels, normalizing to a loading control like actin.
Conclusion
References
- 1. Inhibition of MDM2 via Nutlin-3A: A Potential Therapeutic Approach for Pleural Mesotheliomas with MDM2-Induced Inactivation of Wild-Type P53 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
A Head-to-Head Comparison: (S,R,S)-MI-1061 vs. PROTAC MDM2 Degraders in Cancer Therapy
For researchers, scientists, and drug development professionals, the targeting of the MDM2-p53 interaction remains a pivotal strategy in cancer therapy. Two prominent approaches have emerged: small-molecule inhibition with molecules like (S,R,S)-MI-1061 and targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of their performance, supported by experimental data, to inform strategic decisions in drug discovery and development.
Executive Summary
This compound is a potent and orally bioavailable small-molecule inhibitor that disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53.[1][2][3][4] In contrast, PROTAC MDM2 degraders, such as MD-222 and MD-224, are bifunctional molecules that induce the degradation of the MDM2 protein itself.[5][6][7] This fundamental difference in their mechanism of action leads to distinct biological consequences and therapeutic profiles. While both strategies aim to unleash the tumor-suppressive power of p53, PROTACs offer the potential for a more profound and sustained effect by eliminating the MDM2 protein, thereby overcoming the feedback loop that can limit the efficacy of inhibitors.[8][9]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and a representative PROTAC MDM2 degrader, MD-224.
Table 1: In Vitro Performance
| Parameter | This compound | PROTAC MDM2 Degrader (MD-224) | Reference |
| Binding Affinity to MDM2 (Ki) | 0.16 nM | Not directly comparable (induces degradation) | [1][3][5] |
| Binding Affinity to MDM2 (IC50) | 4.4 nM | Not directly comparable (induces degradation) | [1][2][10] |
| MDM2 Degradation | No degradation; causes accumulation | Induces rapid degradation at <1 nM | [5][11][12][13] |
| Cellular Potency (IC50, RS4;11 cells) | ~89 nM | 1.5 nM | [5][11][12][13] |
| Cellular Potency (IC50, SJSA-1 cells) | 100 nM | Not available | [1][10] |
| Cellular Potency (IC50, HCT-116 p53+/+ cells) | 250 nM | Not available | [1][10] |
Table 2: In Vivo Performance
| Parameter | This compound | PROTAC MDM2 Degrader (MD-224) | Reference |
| Route of Administration | Oral | Intravenous | [5][10] |
| Efficacy in Xenograft Models | Significant tumor regression | Complete and durable tumor regression | [5][14][15] |
| p53 Activation | Potent activation | Strong and sustained activation | [1][5] |
Signaling Pathways and Mechanisms of Action
To visualize the distinct mechanisms of this compound and PROTAC MDM2 degraders, the following diagrams illustrate the key signaling pathways and molecular interactions.
Caption: The p53-MDM2 autoregulatory feedback loop.
Caption: this compound inhibits the MDM2-p53 interaction.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MI-1061 | MDM2-p53 Interaction 抑制剂 | MCE [medchemexpress.cn]
- 3. Targeting p53–MDM2 interaction by small-molecule inhibitors: learning from MDM2 inhibitors in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (S,R,S)-MI-1061_TargetMol [targetmol.com]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amm-journal.org [amm-journal.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cancer-research-network.com [cancer-research-network.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. pubs.acs.org [pubs.acs.org]
In Vivo Showdown: A Comparative Guide to MDM2 Inhibitors (S,R,S)-MI-1061 and RG7112
For researchers, scientists, and drug development professionals, this guide provides an objective in vivo comparison of two prominent small-molecule inhibitors of the MDM2-p53 interaction: (S,R,S)-MI-1061 and RG7112. By summarizing key experimental data and methodologies, this document aims to facilitate informed decisions in the advancement of cancer therapeutics targeting the p53 pathway.
The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its inactivation is a common feature of human cancers. One key mechanism of p53 inactivation is its interaction with the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. The development of small molecules that inhibit the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. This guide focuses on the in vivo characteristics of two such inhibitors, this compound and RG7112, drawing from available preclinical and clinical data.
Mechanism of Action: Restoring p53 Function
Both this compound and RG7112 are potent and selective antagonists of the MDM2-p53 interaction.[1][2] They function by binding to the p53-binding pocket on the MDM2 protein, which prevents MDM2 from interacting with and degrading p53.[2][3] This leads to the stabilization and accumulation of p53 protein in cancer cells with wild-type TP53.[1][2] The restored p53 activity then transcriptionally activates its target genes, such as CDKN1A (encoding p21), leading to cell cycle arrest, apoptosis, and ultimately, tumor growth inhibition.[1][2][3]
References
A Head-to-Head Battle for p53 Reactivation: A Comparative Analysis of (S,R,S)-MI-1061 and AMG 232
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Potent MDM2 Inhibitors
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, frequently mediated by the overexpression of its negative regulator, Murine Double Minute 2 (MDM2), is a common event in many human cancers. The development of small molecules that inhibit the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. This guide provides a detailed comparative analysis of two prominent MDM2 inhibitors: (S,R,S)-MI-1061 and AMG 232 (also known as Navtemadlin or KRT-232), presenting key preclinical data to inform research and development decisions.
Quantitative Performance Analysis
The following tables summarize the biochemical and cellular potency, as well as the in vivo efficacy of this compound and AMG 232 based on available preclinical data. It is important to note that the absence of direct head-to-head studies necessitates a careful comparison of data from different sources, where experimental conditions may vary.
| Parameter | This compound | AMG 232 (Navtemadlin/KRT-232) | Reference |
| Binding Affinity | |||
| HTRF IC₅₀ | 4.4 nM | 0.6 nM | [1][2] |
| Kᵢ | 0.16 nM | Not Reported | [1] |
| SPR KD | Not Reported | 0.045 nM | [2][3] |
| Cellular Potency | |||
| SJSA-1 (Osteosarcoma) IC₅₀ | 100 nM | 9.1 nM (EdU) / 9.4 nM (Proliferation) | [1][3][4] |
| HCT116 (Colon) IC₅₀ | 250 nM | 10 nM (BrdU) / 23.8 nM (Proliferation) | [1][3][4] |
| RS4;11 (ALL) IC₅₀ | ~100 nM (estimated from related compound) | 4.4 - 33.1 nM | [5] |
| In Vivo Efficacy (SJSA-1 Xenograft Model) | |||
| Dosage | 100 mg/kg, p.o., daily | 9.1 mg/kg (ED₅₀), p.o., daily | [3] |
| Outcome | Significant tumor regression | Complete and durable tumor regression | [3] |
Signaling Pathway and Experimental Workflows
The inhibition of the MDM2-p53 interaction by both this compound and AMG 232 triggers the p53 signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating these inhibitors.
Caption: MDM2-p53 Signaling Pathway Inhibition.
Caption: MDM2 Inhibitor Evaluation Workflow.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the evaluation of this compound and AMG 232.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibition of the MDM2-p53 interaction. A commercial kit from Revvity, which utilizes a red-labeled ligand derived from MI-1061, is often employed.
-
Principle: The assay is a competitive immunoassay. A GST-tagged MDM2 protein is bound by a Europium cryptate-labeled anti-GST antibody (donor). A biotinylated p53-derived peptide is bound by streptavidin-XL665 (acceptor). When MDM2 and the p53 peptide interact, the donor and acceptor are brought into proximity, generating a FRET signal. Unlabeled inhibitors compete with the p53 peptide for binding to MDM2, leading to a decrease in the FRET signal.
-
Reagents:
-
GST-tagged human MDM2 protein
-
Biotinylated p53 peptide (sequence: SQETFSDLWKLLPEN)
-
Europium cryptate-labeled anti-GST antibody
-
Streptavidin-XL665
-
Test compounds (this compound or AMG 232) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (control) to the wells of a low-volume 384-well plate.
-
Add 2 µL of a pre-mixed solution of GST-MDM2 and biotin-p53 peptide to each well.
-
Add 2 µL of a pre-mixed solution of anti-GST-Eu(K) and SA-XL665 to each well.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis: The HTRF ratio (665 nm / 620 nm * 10,000) is calculated. The percent inhibition is determined relative to the DMSO control, and IC₅₀ values are calculated using a four-parameter logistic fit.
Cell Proliferation Assay (MTT or CellTiter-Glo®)
This assay determines the cytotoxic or cytostatic effects of the inhibitors on cancer cell lines.
-
Cell Lines: SJSA-1 (osteosarcoma, MDM2-amplified, p53 wild-type), HCT116 (colorectal carcinoma, p53 wild-type).
-
Reagents:
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds (this compound or AMG 232) serially diluted in DMSO.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for 72 hours.
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or a detergent-based solution) and read the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, and measure the luminescence.
-
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control. IC₅₀ values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of the inhibitors in a living organism.
-
Animal Model: Athymic nude mice.
-
Tumor Model: Subcutaneous implantation of SJSA-1 cells (5 x 10⁶ cells) in the flank of the mice.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (this compound or AMG 232) or vehicle control orally (p.o.) once daily.
-
-
Efficacy Assessment:
-
Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study, or at specific time points after the last dose, tumors can be excised.
-
Tumor lysates can be analyzed by Western blotting for the expression of p53, MDM2, and p21 to confirm on-target activity.
-
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., t-test or ANOVA) is used to compare the tumor growth in the treated groups to the control group.
Conclusion
Both this compound and AMG 232 are potent inhibitors of the MDM2-p53 interaction. Based on the available data, AMG 232 demonstrates superior biochemical and cellular potency compared to this compound. The in vivo data also suggests that AMG 232 achieves significant anti-tumor effects at a lower dose than reported for this compound in the highly sensitive SJSA-1 xenograft model. Furthermore, AMG 232 has progressed into clinical development, indicating a more advanced preclinical characterization, including comprehensive pharmacokinetic and toxicology studies.
While this comparative guide provides a valuable overview based on existing literature, the lack of direct head-to-head comparative studies under identical experimental conditions should be considered when interpreting these findings. Future research directly comparing these and other MDM2 inhibitors will be invaluable for the continued development of this important class of anti-cancer therapeutics.
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dfhcc.harvard.edu [dfhcc.harvard.edu]
- 4. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Study: (S,R,S)-MI-1061 vs. MI-219 in Targeting the MDM2-p53 Interaction
A Comparative Guide for Researchers in Oncology and Drug Development
The inhibition of the MDM2-p53 protein-protein interaction has emerged as a promising therapeutic strategy in oncology for cancers harboring wild-type p53. By disrupting this interaction, small molecule inhibitors can stabilize and activate p53, leading to cell cycle arrest and apoptosis in tumor cells. Among the numerous inhibitors developed, (S,R,S)-MI-1061 and MI-219 have demonstrated significant potential. This guide provides a comprehensive head-to-head comparison of these two compounds, presenting available experimental data, detailed methodologies for key assays, and visual representations of the underlying signaling pathway and experimental workflows to aid researchers in their evaluation and application.
Data Presentation: A Comparative Analysis
While a direct head-to-head study comparing this compound and MI-219 under identical experimental conditions is not publicly available, this section summarizes key quantitative data from various sources to facilitate a cross-comparison. It is important to note that variations in experimental protocols and conditions between studies may influence the absolute values reported.
Biochemical Potency
The following table outlines the biochemical potency of this compound and MI-219 in inhibiting the MDM2-p53 interaction.
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| This compound | MDM2 | Fluorescence Polarization | 0.16[1] | 4.4[1] | [1] |
| MI-219 | MDM2 | Not Specified | 5[2] | Not Reported | [2] |
Cellular Activity
The cellular efficacy of these inhibitors is demonstrated by their ability to inhibit the proliferation of cancer cell lines with wild-type p53.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | SJSA-1 | Osteosarcoma | 100[1] | [1] |
| HCT-116 (p53+/+) | Colorectal Carcinoma | 250[1] | [1] | |
| HCT-116 (p53-/-) | Colorectal Carcinoma | >10000[1] | [1] | |
| MI-219 | WSU-FSCCL | Follicular Lymphoma | Not specified, but effective at 2.5 and 5 µM[3] | [3] |
| KM-H2 | Hodgkin's Lymphoma | Not specified, less sensitive than WSU-FSCCL[3] | [3] |
Experimental Protocols
To provide a framework for the evaluation of these and similar MDM2-p53 interaction inhibitors, detailed methodologies for key experiments are outlined below.
Fluorescence Polarization (FP) Assay for MDM2-p53 Interaction
This assay quantitatively measures the inhibition of the MDM2-p53 interaction in a biochemical setting.
Principle: A fluorescently labeled p53-derived peptide is used as a tracer. In its free form, the tracer tumbles rapidly, resulting in low fluorescence polarization. Upon binding to the larger MDM2 protein, the tumbling slows, and polarization increases. An inhibitor will compete with the tracer for binding to MDM2, causing a decrease in polarization.
Materials:
-
Recombinant human MDM2 protein
-
Fluorescein-labeled p53 peptide (e.g., FITC-PDI-EEML-RKR)
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide)
-
Test compounds (this compound, MI-219) dissolved in DMSO
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide (final concentration ~1-5 nM), and recombinant MDM2 protein (final concentration determined by titration to achieve ~80% of maximum polarization).
-
Add the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (no MDM2).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot Analysis for p53 Pathway Activation
This method is used to detect the stabilization of p53 and the induction of its downstream target, p21, in cells treated with MDM2 inhibitors.
Principle: Cells are treated with the inhibitor, and cell lysates are subjected to SDS-PAGE to separate proteins by size. The separated proteins are transferred to a membrane and probed with specific antibodies against p53, p21, and a loading control (e.g., β-actin).
Materials:
-
Cancer cell line with wild-type p53 (e.g., SJSA-1)
-
Cell culture medium and supplements
-
Test compounds (this compound, MI-219)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds or DMSO vehicle for a specified time (e.g., 8, 16, 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
In Vivo Tumor Xenograft Study
This experiment evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line (e.g., SJSA-1)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Test compounds (this compound, MI-219)
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Subcutaneously inject cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds or vehicle to the mice according to a predetermined schedule and route (e.g., oral gavage, daily).
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Mandatory Visualization
MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and points of intervention by this compound and MI-219.
Experimental Workflow: Biochemical Inhibition Assay
Caption: Workflow for the fluorescence polarization-based MDM2-p53 interaction assay.
Experimental Workflow: Cellular Activity Assessment
Caption: Workflow for assessing the cellular effects of MDM2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDM2 antagonist MI-219 (spiro-oxindole), but not Nutlin-3 (cis-imidazoline), regulates p53 through enhanced HDM2 autoubiquitination and degradation in human malignant B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (S,R,S)-MI-1061: A Potent MDM2-p53 Interaction Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule inhibitor (S,R,S)-MI-1061 with other agents targeting the murine double minute 2 (MDM2)-p53 protein-protein interaction. The content herein is based on available experimental data to offer an objective overview of its performance and standing among alternative therapeutic strategies.
This compound is a highly potent and orally bioavailable inhibitor of the MDM2-p53 interaction.[1][2][3] Its mechanism of action involves binding to MDM2, thereby preventing the degradation of the tumor suppressor protein p53. This leads to the activation of p53, induction of apoptosis, and ultimately, anti-tumor activity.[1][3]
Performance Comparison
The following tables summarize the quantitative data for this compound and comparable MDM2 inhibitors, as well as a next-generation PROTAC degrader derived from it.
Table 1: In Vitro Potency and Cellular Activity of MDM2 Inhibitors
| Compound | Target | Ki (nM) | IC50 (nM) (Biochemical) | Cell Line (p53 status) | IC50 (nM) (Cell-based) |
| This compound | MDM2 | 0.16[1][2][3] | 4.4[1][2][3] | SJSA-1 (wild-type) | 100[1][2][3] |
| HCT-116 (wild-type) | 250[1][2][3] | ||||
| HCT-116 (p53-/-) | >10,000[1][2][3] | ||||
| MD-224 (PROTAC) | MDM2 | - | - | RS4;11 (wild-type) | 4.4 - 33.1[4] |
| RG7112 (Nutlin-class) | MDM2 | - | - | Various (wild-type) | 180 - 2,200[5] |
| Various (mutant p53) | 5,700 - 20,300[5] |
Table 2: Comparison with a PROTAC Degrader Derived from MI-1061
| Feature | This compound (Inhibitor) | MD-224 (PROTAC Degrader) |
| Mechanism | Inhibits MDM2-p53 interaction, leading to p53 accumulation.[4] | Induces proteasomal degradation of MDM2, leading to p53 accumulation.[4] |
| Cellular Potency | Potent | >10 times more potent than MI-1061 in leukemia cell lines.[4] |
| In Vivo Efficacy | Strong tumor growth suppression.[4] | Capable of achieving complete and durable tumor regression.[4] |
| Effect on MDM2 Protein | Induces accumulation of MDM2 protein.[4] | Induces depletion of MDM2 protein.[4] |
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays. Below are generalized methodologies for the key experiments cited.
Fluorescence Polarization (FP) Assay for MDM2 Binding Affinity
This assay is commonly used to determine the inhibitory constant (Ki) and IC50 of compounds targeting the MDM2-p53 interaction.
-
Reagents: Recombinant human MDM2 protein, a fluorescently labeled p53-derived peptide, and the test compound (this compound).
-
Procedure: A fixed concentration of MDM2 and the fluorescent peptide are incubated together. In the absence of an inhibitor, the large MDM2-peptide complex tumbles slowly in solution, resulting in a high fluorescence polarization signal.
-
Inhibition: The test compound is added in increasing concentrations. By binding to MDM2, it displaces the fluorescent peptide, which then tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.
-
Data Analysis: The IC50 value is calculated from the dose-response curve, representing the concentration of the inhibitor required to displace 50% of the fluorescent peptide. The Ki is then calculated from the IC50 value.
Cell-Based Proliferation/Viability Assays (e.g., MTT or CellTiter-Glo)
These assays are used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
Cell Culture: Cancer cell lines with varying p53 statuses (e.g., SJSA-1 with wild-type p53 and HCT-116 with wild-type or null p53) are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).
-
Measurement: A reagent such as MTT or a luciferin-based substrate is added to the wells. The conversion of this reagent by viable cells produces a colorimetric or luminescent signal that is proportional to the number of living cells.
-
Data Analysis: The signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration. This represents the concentration at which a 50% inhibition of cell growth is observed.
Visualizations
MDM2-p53 Signaling Pathway and Inhibition by this compound
Caption: The MDM2-p53 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Determining Cellular IC50
Caption: A typical experimental workflow for determining the IC50 value of a compound in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of MD-224 as a First-in-Class, Highly Potent and Efficacious PROTAC MDM2 Degrader Capable of Achieving Complete and Durable Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Handling of (S,R,S)-MI-1061: A Guide for Laboratory Professionals
(S,R,S)-MI-1061 is a potent, orally bioavailable, and chemically stable MDM2 inhibitor.[1][2] As with any active chemical compound, proper handling and disposal are paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards.[4] | Protects against accidental splashes or aerosols of the compound, which could cause eye irritation.[3] |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact, which may cause irritation or allergic reactions.[3][5] |
| Body | A laboratory coat or other protective clothing. | Protects against contamination of personal clothing.[4] |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if there is a risk of generating dust or aerosols. | Minimizes the risk of inhalation, which can cause respiratory irritation.[3] |
Operational and Disposal Plans
A clear and concise operational plan is crucial for safe and efficient handling. The following workflow outlines the key steps from receipt to disposal of this compound.
Caption: Workflow for the safe handling of this compound.
Detailed Experimental Protocols
Receiving and Inspection: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.[6] If the container is compromised, follow established laboratory protocols for handling damaged hazardous materials.[6]
Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place to maintain its chemical stability.
Handling and Weighing:
-
Always handle the compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Wear all recommended PPE as outlined in the table above.[7]
-
When weighing the solid compound, take care to avoid generating dust.
-
If dissolving in a solvent, add the solvent to the solid slowly to prevent splashing.
Spill Management: In the event of a spill, evacuate unnecessary personnel from the area.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material.[5] Clean the area with soap and water.[3][5] Dispose of the contaminated materials as hazardous waste.
Disposal: All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in the regular trash.
By adhering to these safety guidelines, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
